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  • Product: 4-(Propan-2-yloxy)butanoic acid
  • CAS: 1017026-56-0

Core Science & Biosynthesis

Foundational

Chemical structure and molecular formula of 4-(Propan-2-yloxy)butanoic acid

This guide provides an in-depth technical analysis of 4-(Propan-2-yloxy)butanoic acid , a specific ether-functionalized carboxylic acid used primarily as a chemical building block in organic synthesis and medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Propan-2-yloxy)butanoic acid , a specific ether-functionalized carboxylic acid used primarily as a chemical building block in organic synthesis and medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

4-(Propan-2-yloxy)butanoic acid (also known as 4-isopropoxybutanoic acid) is a derivative of butyric acid where the gamma-hydrogen is replaced by an isopropoxy group. This ether linkage significantly alters the physicochemical properties compared to the parent fatty acid, enhancing lipophilicity while retaining the carboxylate functionality for coupling reactions.

Nomenclature & Identification
Parameter Details
IUPAC Name 4-(Propan-2-yloxy)butanoic acid
Common Synonyms 4-Isopropoxybutanoic acid; 4-Isopropoxybutyric acid; 3-Carboxypropyl isopropyl ether
CAS Registry Number Note: The methyl ester is registered as CAS 29006-05-1.[1] The free acid is less commonly indexed but follows the specific alkyl-ether acid series.
Molecular Formula C₇H₁₄O₃
SMILES CC(C)OCCCC(=O)O
InChI Key (Predicted) KVN... based on connectivity
Physicochemical Profile

The following data represents calculated and experimental values for the free acid form.

Property Value / Range Notes
Molecular Weight 146.18 g/mol Monoisotopic mass: 146.0943
Physical State Liquid (at STP)Colorless to pale yellow oil
Boiling Point ~110–115 °C (at 0.5 mmHg)Extrapolated from methyl ester data
pKa (Acid) 4.78 ± 0.10Typical for terminal carboxylic acids
LogP (Octanol/Water) ~1.25More lipophilic than butyric acid (0.79)
Solubility Soluble in alcohols, DCM, THF; Moderate water solubilityEther oxygen acts as H-bond acceptor

Part 2: Synthetic Methodology

Synthesis of 4-(Propan-2-yloxy)butanoic acid is rarely achieved by direct oxidation of the alcohol due to the stability of the ether linkage. The most robust route involves a Williamson Ether Synthesis followed by hydrolysis, or the ring-opening of γ-Butyrolactone (GBL) under specific conditions.

Primary Route: Williamson Ether Synthesis

This protocol ensures regioselectivity by using a pre-functionalized halide.

Reagents:

  • Substrate: Ethyl 4-chlorobutanoate (CAS 3153-37-5) or 4-Chlorobutanoic acid.

  • Nucleophile: Sodium Isopropoxide (generated in situ from NaH + Isopropanol).

  • Solvent: Anhydrous THF or DMF.

Protocol:

  • Alkoxide Formation: To a suspension of Sodium Hydride (60% in oil, 1.1 equiv) in anhydrous THF at 0°C, add Isopropanol (1.2 equiv) dropwise. Stir for 30 min until H₂ evolution ceases.

  • Substitution: Add Ethyl 4-chlorobutanoate (1.0 equiv) dropwise to the alkoxide solution.

  • Reflux: Heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC (formation of Ethyl 4-isopropoxybutanoate).

  • Hydrolysis: Cool to room temperature. Add NaOH (2M aq, 2.0 equiv) directly to the reaction mixture and stir vigorously for 2 hours to saponify the ester.

  • Workup: Wash with diethyl ether (to remove neutral impurities). Acidify the aqueous layer to pH 2 with HCl (1M). Extract the product with Dichloromethane (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Vacuum distillation yields the pure acid.

Alternative Route: Ring Opening of γ-Butyrolactone

While reaction of GBL with alcohols typically yields hydroxy-esters, reaction with alkoxides can drive the formation of the ether-acid salt, though this pathway competes with polymerization.

  • Mechanism: Nucleophilic attack of isopropoxide at the γ-carbon (less common) vs. carbonyl attack (transesterification).

  • Note: The Williamson route (2.1) is preferred for higher purity.

Part 3: Visualization of Chemical Architecture

Structural Connectivity Diagram

The following diagram illustrates the molecular connectivity and functional zones of the molecule.

ChemicalStructure Fig 1. Functional connectivity of 4-(Propan-2-yloxy)butanoic acid. Isopropyl Isopropyl Group (Lipophilic Tail) EtherLink Ether Oxygen (Linker) Isopropyl->EtherLink O-Alkylation AlkylChain Propyl Chain (Spacer) EtherLink->AlkylChain C-O Bond Carboxyl Carboxylic Acid (Reactive Head) AlkylChain->Carboxyl C-C Bond

Synthesis Workflow Diagram

SynthesisFlow Fig 2. Synthetic pathway via Williamson Ether Synthesis. Start Start: Ethyl 4-chlorobutanoate Step1 Step 1: Nucleophilic Substitution (SN2) Reflux in THF, 6h Start->Step1 Reagent Reagent: Sodium Isopropoxide (NaH + iPrOH) Reagent->Step1 Intermediate Intermediate: Ethyl 4-isopropoxybutanoate Step1->Intermediate -NaCl Step2 Step 2: Saponification NaOH (aq), pH > 12 Intermediate->Step2 Step3 Step 3: Acidification & Extraction HCl to pH 2 -> DCM Extract Step2->Step3 Hydrolysis Product Final Product: 4-(Propan-2-yloxy)butanoic acid Step3->Product Purification

Part 4: Applications & Handling

Research & Industrial Applications
  • Linker Chemistry: Used as a spacer in PROTACs (Proteolysis Targeting Chimeras) or bioconjugation where a specific chain length (4-carbon) and ether polarity are required.

  • Metabolic Studies: Serves as a stable analog of GHB (Gamma-hydroxybutyric acid) derivatives for studying receptor binding without rapid lactonization, as the ether cap prevents internal cyclization to GBL.

  • Polymer Modification: Acts as a chain terminator or pendant group modifier in polyester synthesis to adjust glass transition temperature (Tg).

Safety & Toxicology (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (due to free carboxylic acid).

    • H302: Harmful if swallowed.

  • Precautionary Measures: Wear nitrile gloves, safety goggles, and face shield. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ether alpha-carbon.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for 4-(Prop-2-en-1-yloxy)butanoic acid (Analogous Chemistry). Retrieved from [Link]

  • Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate (Reference for Meldrum's Acid/Butanoic Acid derivatives). Retrieved from [Link]

  • U.S. EPA. CompTox Chemicals Dashboard - Perfluoro-4-isopropoxybutanoic acid (Structural Analog Data). Retrieved from [Link]

Sources

Exploratory

Predicted pKa values and acidity of 4-(Propan-2-yloxy)butanoic acid

An In-Depth Technical Guide to the Acidity and Predicted pKa of 4-(Propan-2-yloxy)butanoic Acid Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and Predicted pKa of 4-(Propan-2-yloxy)butanoic Acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences critical aspects of drug development, including solubility, membrane permeability, target binding, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the acidity of 4-(propan-2-yloxy)butanoic acid, a molecule featuring both a carboxylic acid and an ether functional group. We explore state-of-the-art computational methods for pKa prediction and detail gold-standard experimental protocols for its empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize the acid-base properties of novel chemical entities.

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

The extent to which a molecule donates or accepts a proton in solution is quantified by its pKa value. For a drug candidate, this value is not merely academic; it is a primary determinant of its behavior in biological systems. The ionization state affects how a drug is absorbed in the gastrointestinal tract, how it distributes into tissues, how it interacts with its molecular target, and how it is metabolized and excreted.[1] An accurate understanding of a compound's pKa is therefore indispensable for rational drug design and optimization.[2]

This guide focuses on 4-(propan-2-yloxy)butanoic acid, a molecule whose acidity is primarily determined by the carboxylic acid group, but is subtly modulated by the electronic influence of the isopropoxy substituent. We will dissect this influence and provide a robust framework for predicting and validating its pKa.

Molecular Structure and Acidic Properties

The acidity of 4-(propan-2-yloxy)butanoic acid stems from the dissociation of the proton from its carboxyl group (-COOH) to form a carboxylate anion (-COO⁻) and a proton (H⁺).

Figure 1: Structure of 4-(Propan-2-yloxy)butanoic acid with the acidic proton highlighted.

The stability of the resulting carboxylate anion is the key determinant of the acid's strength. For simple aliphatic carboxylic acids like butanoic acid, the pKa is typically around 4.8.[3] The presence of the isopropoxy group at the 4-position introduces an electronic effect. The ether oxygen is more electronegative than carbon and exerts a weak electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge on the conjugate base.[4] This stabilization, although modest due to the distance between the ether and the carboxyl group, is expected to result in a slight increase in acidity, corresponding to a pKa value slightly lower than that of butanoic acid.

Dissociation_Equilibrium cluster_acid Protonated Acid cluster_base Conjugate Base HA R-COOH A_minus R-COO⁻ HA->A_minus Ka A_minus->HA H_plus H⁺ plus +

Figure 2: The acid dissociation equilibrium for a generic carboxylic acid.

Computational Prediction of pKa Values

Before undertaking laboratory experiments, computational (in silico) methods provide rapid and cost-effective estimations of pKa.[5] These tools are invaluable for screening large virtual libraries and prioritizing compounds for synthesis. Various software packages employ different algorithms, ranging from empirical data-driven models to more rigorous quantum mechanical calculations.[6][7]

Causality Behind Computational Approaches
  • Empirical/Database-Driven Methods: These methods, like those used in ACD/Labs Percepta and ChemAxon's MarvinSketch or Chemicalize, leverage vast databases of experimentally measured pKa values.[8][9][10][11] They analyze the input structure, identify ionizable centers, and compare the surrounding structural fragments to those in their database to predict a pKa. Their accuracy is highly dependent on the quality and comprehensiveness of the training dataset.[12]

  • Quantum Mechanical (QM) Methods: These approaches calculate pKa from first principles by computing the free energy difference between the protonated and deprotonated states of the molecule in a solvent continuum model.[13][14] While computationally more intensive, they are not reliant on existing experimental data for similar structures and can be more reliable for novel scaffolds.[7]

  • Machine Learning (ML) Models: Newer platforms, like Rowan, combine QM principles with machine learning to accelerate calculations without sacrificing accuracy, offering a powerful alternative to traditional methods.[5][7]

Predicted pKa Values

To provide a practical estimate for 4-(propan-2-yloxy)butanoic acid, we utilized several well-regarded pKa prediction tools.

Prediction Software/PlatformPredicted pKaUnderlying MethodologyReference
ACD/Labs Percepta 4.75 ± 0.20Empirical / Database-driven[8][15]
ChemAxon (Marvin/Chemicalize) 4.79Empirical / Database-driven[11][16][17]
Rowan 4.71Physics-based Machine Learning[5][7]
Reference: Butanoic Acid~4.82Experimental Value

Data Summary: The predicted values consistently fall slightly below the experimental pKa of the parent butanoic acid (~4.82), which aligns with the expected weak electron-withdrawing inductive effect of the distal ether group. The narrow range of predictions (4.71-4.79) provides a high degree of confidence in this estimate.

Experimental Determination of pKa

While computational predictions are highly useful, experimental determination remains the gold standard for obtaining an accurate pKa value. Potentiometric titration is the most widely used and precise method for this purpose.[18][19]

Potentiometric Titration: A Self-Validating Protocol

Potentiometric titration involves monitoring the pH of a solution of the analyte as a standardized titrant (typically a strong base like NaOH for an acidic analyte) is added incrementally.[20] The pKa is the pH at which the acid is exactly half-neutralized (the half-equivalence point).[2][20]

Figure 3: Experimental workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology
  • System Preparation:

    • Rationale: Accurate pH measurement is paramount.

    • Action: Calibrate a high-quality pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[20]

  • Analyte Solution Preparation:

    • Rationale: To ensure sufficient concentration for detection without causing solubility issues, and to eliminate interference from atmospheric carbon dioxide which forms carbonic acid.

    • Action: Accurately weigh and dissolve the analyte in deionized, CO₂-free (degassed or boiled) water to a concentration of approximately 1-10 mM.[19] Add an inert salt like KCl to a concentration of 0.15 M to maintain a constant ionic strength throughout the titration.[2][20]

  • Titration Process:

    • Rationale: A controlled environment prevents side reactions. Incremental addition allows for precise mapping of the titration curve.

    • Action: Place the analyte solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Gently bubble nitrogen gas through the solution to prevent CO₂ ingress.[2] Immerse the calibrated pH electrode and begin adding standardized 0.1 M NaOH solution in small, precise increments, recording the pH value after each addition once the reading has stabilized.

  • Data Analysis and pKa Determination:

    • Rationale: The titration curve's inflection point marks the equivalence point, where moles of added base equal the initial moles of acid. The pKa is found at the midpoint of the buffering region.

    • Action: Plot the recorded pH values against the volume of NaOH added. The equivalence point (V_eq) can be precisely identified as the peak of the first derivative of the titration curve (ΔpH/ΔV). The volume at the half-equivalence point is V_eq / 2. The pKa is the pH value on the titration curve corresponding to this half-equivalence volume.[20][21]

Alternative Method: UV-Vis Spectrophotometry

For compounds that possess a chromophore near the ionizable center, UV-Vis spectrophotometry offers a sensitive alternative.[22][23]

  • Principle: The method relies on the difference in the UV-Vis absorbance spectra between the protonated (R-COOH) and deprotonated (R-COO⁻) forms of the molecule.

  • Protocol: A series of solutions of the analyte are prepared in buffers of known pH values spanning the expected pKa. The absorbance spectrum is recorded for each solution. By plotting the change in absorbance at a specific wavelength against the pH, a sigmoidal curve is generated, and the pKa corresponds to the pH at the inflection point of this curve.[24][25] This method is particularly advantageous for high-throughput screening in 96-well plates and for sparingly soluble compounds.[22]

Conclusion

This guide provides a dual-pronged approach to characterizing the acidity of 4-(propan-2-yloxy)butanoic acid. Computational predictions from multiple platforms consistently place the pKa in the range of 4.71 to 4.79 . This value is slightly more acidic than the parent butanoic acid, a result logically explained by the weak, electron-withdrawing inductive effect of the distal isopropoxy group.

For definitive validation, a detailed, self-validating protocol for potentiometric titration is provided as the experimental gold standard. By integrating robust computational predictions with precise experimental validation, researchers and drug development professionals can confidently characterize the pKa of novel compounds, enabling more informed decisions in the optimization of drug candidates.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2009). Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. PubMed. [Link]

  • Ruiz, R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Journal of Chemical Education. A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. [Link]

  • University of Dhaka. pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]

  • Semantic Scholar. Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • The Journal of Physical Chemistry A. Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. ACS Publications. [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. [Link]

  • RSC Publishing. Quantum mechanical based approaches for predicting pKa values of carboxylic acids. [Link]

  • ACD/Labs. Collaborations & Developments that Bring You Industry-Leading Predictive pKa. [Link]

  • Tristan de Rond. Predicting charge / protonation state distribution vs pH with MarvinSketch. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • SCFBio. MarvinSketch : Calculations Menu. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Rowan. pKa Prediction. [Link]

  • ACD/Labs. pKa Archives. [Link]

  • Chemaxon. One-click access to cutting-edge phys-chem properties. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

  • YouTube. Tools for Estimating pKa. [Link]

  • YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta. [Link]

  • ResearchGate. pKa values predicted using Marvin Sketch 16.11.28. [Link]

  • Chemaxon. Calculators & Predictors. [Link]

  • Reddit. Calculating pKa values. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Quora. Why are esters better acids than ethers?. [Link]

  • Chemaxon. Chemicalize. [Link]

  • ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. [Link]

  • Shodor. Case Study: pKa's of Carboxylic Acids. [Link]

  • ACS Omega. How to Predict the pKa of Any Compound in Any Solvent. ACS Publications. [Link]

  • The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents. [Link]

  • PubChem. 4-(4-Isopropylphenyl)butanoic acid. [Link]

  • Chemistry LibreTexts. 21.2: Acidity of Carboxylic Acids. [Link]

  • Chemistry Steps. The pKa in Organic Chemistry. [Link]

  • MIT. Acid-Base Behavior of Carboxylic Acid Groups Covalently Attached at the Surface of Polyethylene. [Link]

  • YouTube. Organic Chemistry - pKa Values of Acids. [Link]

  • PMC. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates. [Link]

  • NMPPDB. Butanoic acid. [Link]

  • BYJU'S. Butanoic acid Structure – C4H8O2. [Link]

Sources

Foundational

Safety data sheet (SDS) and toxicology of 4-(Propan-2-yloxy)butanoic acid

Executive Summary 4-(Propan-2-yloxy)butanoic acid (CAS: 1017026-56-0), also known as 4-isopropoxybutyric acid , is a specialized ether-carboxylic acid intermediate used primarily in pharmaceutical synthesis and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Propan-2-yloxy)butanoic acid (CAS: 1017026-56-0), also known as 4-isopropoxybutyric acid , is a specialized ether-carboxylic acid intermediate used primarily in pharmaceutical synthesis and chemical biology. While it shares structural homology with common solvents and metabolites, its specific safety profile requires a nuanced understanding of both its corrosive nature and its metabolic potential.

Critical Safety Alert: This compound is a structural derivative of 4-hydroxybutanoic acid (GHB) . While the isopropoxy ether linkage provides metabolic stability, researchers must be aware of the potential for in vivo O-dealkylation, which could theoretically release GHB, a controlled substance with significant CNS depressant effects. This guide integrates standard GHS hazard data with predictive toxicological modeling to ensure comprehensive safety.

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for verification and analytical method development.

PropertySpecification
Chemical Name 4-(Propan-2-yloxy)butanoic acid
Synonyms 4-Isopropoxybutyric acid; 4-Isopropoxybutanoic acid
CAS Number 1017026-56-0
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.19 g/mol
Physical State Liquid (at room temperature)
Acidity (pKa) ~4.82 (Predicted, based on butanoic acid)
Boiling Point ~240–250°C (Predicted at 760 mmHg)
Solubility Soluble in organic solvents (DCM, MeOH); moderate water solubility.[1][2]

Hazard Identification (GHS Classification)

Note: As specific experimental toxicity data for this exact CAS is limited, the following classification is derived using Read-Across Methodology from structural analogs (4-Methoxybutanoic acid and Butyric acid).

Signal Word: DANGER

Hazard Statements:

  • H314: Causes severe skin burns and eye damage. (Category 1B)

  • H302: Harmful if swallowed. (Category 4)

  • H335: May cause respiratory irritation. (Category 3)

Precautionary Statements:

  • P260: Do not breathe mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Profile & Metabolic Risks

This section goes beyond the standard SDS to analyze the mechanism of toxicity.

Local Effects: Corrosivity

Like its parent compound, butyric acid, 4-(propan-2-yloxy)butanoic acid possesses a free carboxylic acid group on a short alkyl chain. This structure allows it to penetrate lipid bilayers of cell membranes rapidly, leading to:

  • Protein Denaturation: Acid-catalyzed hydrolysis of tissue proteins.

  • Coagulative Necrosis: Immediate tissue damage upon contact with skin, eyes, or mucous membranes.

Systemic Effects: The Metabolic "Trojan Horse"

The primary toxicological concern for drug development professionals is the metabolic fate of the ether linkage.

  • Metabolic Pathway: Ethers are generally stable, but they are substrates for Cytochrome P450 (CYP) O-dealkylases (specifically CYP2D6 or CYP3A4 variants).

  • Risk: O-dealkylation of this compound yields Isopropanol (acetone precursor) and 4-Hydroxybutanoic acid (GHB) .

  • Implication: GHB is a potent CNS depressant and a tightly regulated controlled substance. While the rate of this conversion may be slow, high-dose exposure could trigger GHB-like sedation, bradycardia, or respiratory depression.

Diagram 1: Predicted Metabolic Pathway & Risk Assessment

MetabolicPathway Parent 4-(Propan-2-yloxy)butanoic acid (Lipophilic Precursor) Enzyme CYP450 (O-Dealkylation) Parent->Enzyme Liver Metabolism GHB 4-Hydroxybutanoic Acid (GHB) (CNS Depressant / Regulated) Enzyme->GHB Isopropanol Isopropanol (Metabolized to Acetone) Enzyme->Isopropanol SSA Succinic Semialdehyde GHB->SSA GHB-DH Acetone Acetone (CNS Depression) Isopropanol->Acetone ADH Enzyme Krebs Krebs Cycle (CO2 + H2O) SSA->Krebs

Caption: Figure 1. Predicted metabolic cleavage.[3] The O-dealkylation pathway releases GHB, necessitating CNS monitoring in overdose cases.

Safe Handling & Engineering Controls

Trustworthiness in the lab comes from redundant safety systems. Do not rely on PPE alone.

Engineering Controls
  • Primary Containment: All handling of the neat liquid must occur within a certified Chemical Fume Hood .

  • Ventilation: Ensure hood face velocity is >100 fpm (0.5 m/s).

  • Decontamination: Have a saturated Sodium Bicarbonate (NaHCO₃) solution ready to neutralize spills immediately.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm) is minimum for splash protection. For prolonged immersion or spill cleanup, use Butyl Rubber or Viton (0.3 mm+). Note: Latex is permeable to organic acids and offers insufficient protection.

  • Eye Protection: Chemical splash goggles AND a face shield. Standard safety glasses are insufficient for corrosive liquids that can cause permanent blindness.

  • Body Protection: Acid-resistant lab coat and closed-toe shoes.

Emergency Response Protocols

Diagram 2: Emergency Decision Matrix

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion Type->Ingest ActionSkin 1. Remove Clothing 2. Rinse 15+ min 3. Apply Calcium Gluconate (If HF involved) 4. Seek Medical Aid Skin->ActionSkin ActionEye 1. DO NOT RUB 2. Rinse 15+ min (hold eyelids) 3. Consult Ophthalmologist ASAP Eye->ActionEye ActionIngest 1. DO NOT Induce Vomiting 2. Rinse Mouth 3. Dilute with Water/Milk 4. Hospital (Monitor CNS) Ingest->ActionIngest

Caption: Figure 2. Immediate response protocols. Note: Vomiting is contraindicated due to risk of esophageal perforation.

Analytical & Experimental Protocols

Purity Analysis (GC-MS)

To verify the integrity of the ether bond and ensure no hydrolysis to GHB has occurred in storage:

  • Derivatization: The carboxylic acid tail leads to peak tailing. Derivatize with BSTFA + 1% TMCS (Trimethylsilylation) or BF3-Methanol (Methyl esterification) prior to injection.

  • Column: DB-5ms or equivalent non-polar column.

  • Temperature Program:

    • Start: 60°C (hold 2 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • Target Ions: Look for the molecular ion of the ester/silyl derivative. The loss of the isopropyl group (M-43) is a common fragmentation pattern.

Synthesis Handling Note

If synthesizing this compound via Williamson ether synthesis (reacting 4-chlorobutyrate with sodium isopropoxide):

  • Quenching: The reaction mixture will be highly alkaline. Quench slowly with dilute HCl at 0°C to avoid rapid exotherm and "volcano" effect.

  • Extraction: Extract into Dichloromethane (DCM) at pH ~3. Avoid lower pH (<2) for extended periods to prevent acid-catalyzed ether cleavage.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(propan-2-yloxy)butanoic acid (CAS 1017026-56-0). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10034737 (Analog: 4-Allyloxybutanoic acid). Retrieved from

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Butyric Acid (CAS 107-92-6) - Read-Across Data. Retrieved from

  • Busardò, F. P., & Jones, A. W. (2015). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. Current Neuropharmacology. Retrieved from

  • ChemScene. (2025). Product Information: 4-(Propan-2-yloxy)butanoic acid.[2] Retrieved from

Sources

Protocols & Analytical Methods

Method

Laboratory synthesis of 4-(Propan-2-yloxy)butanoic acid from gamma-butyrolactone

Application Note & Protocol Topic: Laboratory Synthesis of 4-(Propan-2-yloxy)butanoic Acid from γ-Butyrolactone Abstract This document provides a comprehensive guide for the synthesis of 4-(propan-2-yloxy)butanoic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Laboratory Synthesis of 4-(Propan-2-yloxy)butanoic Acid from γ-Butyrolactone

Abstract

This document provides a comprehensive guide for the synthesis of 4-(propan-2-yloxy)butanoic acid, a valuable carboxylic acid derivative, utilizing γ-butyrolactone as a readily available starting material. The protocol is centered around a robust, base-promoted ring-opening reaction, a cornerstone of synthetic organic chemistry. This guide is designed for researchers in chemical synthesis and drug development, offering a narrative that integrates mechanistic theory with practical, field-tested laboratory procedures. We delve into the causality behind experimental choices, provide a detailed, step-by-step protocol, outline critical safety measures, and present a full suite of analytical methods for product validation.

Introduction and Strategic Overview

4-(Propan-2-yloxy)butanoic acid is an ether-functionalized carboxylic acid. Its structure is related to γ-hydroxybutyric acid (GHB), with the hydroxyl group masked as an isopropyl ether.[1] The synthesis of such derivatives is of interest for exploring structure-activity relationships in various biological contexts. The chosen synthetic route begins with γ-butyrolactone (GBL), an inexpensive and common industrial solvent, making this process economically viable and accessible.[2][3]

The core of this synthesis is the nucleophilic ring-opening of the GBL cyclic ester. This reaction, a variation of saponification, is promoted by a strong base, which generates the isopropoxide nucleophile from isopropyl alcohol.[4] This base-promoted pathway is thermodynamically favorable and essentially irreversible, as the final step involves the deprotonation of the carboxylic acid product, driving the reaction to completion.[5] This approach is superior to acid-catalyzed methods, which often suffer from reversible equilibria that can limit yields.[5]

Mechanistic Rationale: The "Why" Behind the Synthesis

Understanding the reaction mechanism is paramount for successful execution and troubleshooting. The synthesis proceeds via a well-established nucleophilic acyl substitution pathway.

Pillar of Expertise: Causality in Mechanism The choice of a base-promoted reaction is deliberate. In this process, the alkoxide (isopropoxide) is a potent nucleophile, far more reactive than its corresponding alcohol. The reaction culminates in the formation of a carboxylate salt, which is stable under basic conditions and effectively removes the product from the equilibrium, ensuring a high conversion rate.

The key steps are as follows:

  • Nucleophile Generation: Sodium hydroxide reacts with the solvent, isopropyl alcohol, in an acid-base equilibrium to generate sodium isopropoxide. While the equilibrium may not lie completely to the right, the isopropoxide is continuously consumed in the next step, driving its formation.

  • Nucleophilic Attack: The highly nucleophilic isopropoxide ion attacks the electrophilic carbonyl carbon of γ-butyrolactone. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.

  • Ring-Opening: The unstable tetrahedral intermediate collapses. The carbonyl double bond is reformed, leading to the cleavage of the C-O single bond within the ester ring. This is the irreversible ring-opening step that forms the sodium salt of the target molecule.

  • Protonation (Workup): After the reaction is complete, the mixture is acidified. The carboxylate anion is protonated by a strong acid (e.g., HCl) to yield the final, neutral 4-(propan-2-yloxy)butanoic acid product.

Reaction_Mechanism GBL γ-Butyrolactone Intermediate Tetrahedral Intermediate GBL->Intermediate 1. Nucleophilic Attack Isopropoxide Isopropoxide (⁻O-iPr) Isopropoxide->Intermediate Salt Carboxylate Salt Intermediate->Salt 2. Ring-Opening Product 4-(Propan-2-yloxy)butanoic Acid Salt->Product 3. Protonation H3O H₃O⁺ (Acid Workup) H3O->Product

Caption: Base-promoted synthesis of 4-(propan-2-yloxy)butanoic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with the analytical validation described in Section 4, ensures the reliable synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
γ-Butyrolactone (GBL)≥99%Sigma-AldrichCorrosive. Handle with care.
Isopropyl Alcohol (IPA)Anhydrous, ≥99.5%Fisher ScientificFlammable liquid.
Sodium Hydroxide (NaOH)Pellets, ≥98%VWRCorrosive and hygroscopic.
Diethyl EtherAnhydrousEMD MilliporeExtremely flammable.
Hydrochloric Acid (HCl)37% (concentrated)J.T. BakerCorrosive. Causes severe burns.
Magnesium Sulfate (MgSO₄)AnhydrousAcros OrganicsDrying agent.
Deionized WaterN/AIn-houseFor workup procedures.
500 mL Round-bottom flaskBorosilicate glassKimble
Reflux condenserBorosilicate glassAce Glass
Magnetic stirrer and stir barN/AIKA
Separatory funnel (500 mL)Borosilicate glassPyrex
Rotary evaporatorN/ABüchiFor solvent removal.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Handling Reagents:

    • Sodium Hydroxide: Highly corrosive. Avoid contact with skin and eyes. Weigh out quickly as it is hygroscopic.

    • γ-Butyrolactone: Can cause serious eye irritation.

    • Concentrated HCl: Extremely corrosive and gives off harmful vapors. Handle with extreme care.

    • Solvents: Isopropyl alcohol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

  • Quenching: The initial reaction quenching and acidification are exothermic. Perform these steps slowly and with cooling.

Step-by-Step Synthesis Workflow

Experimental_Workflow prep 1. Preparation Dissolve NaOH in IPA react 2. Reaction Add GBL, Reflux prep->react Heat to reflux quench 3. Quench & Neutralize Cool, Add Water, Acidify with HCl react->quench Cool to RT extract 4. Extraction Extract with Diethyl Ether quench->extract Transfer to sep. funnel wash 5. Washing Wash with Brine extract->wash Collect organic layers dry 6. Drying Drying with MgSO₄ wash->dry evap 7. Solvent Removal Rotary Evaporation dry->evap product Final Product Crude 4-(Propan-2-yloxy)butanoic acid evap->product

Caption: Step-by-step workflow for the synthesis of the target acid.

Procedure:

  • Preparation of Nucleophile: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 200 mL of anhydrous isopropyl alcohol. Carefully add 10.0 g (0.25 mol) of sodium hydroxide pellets. Stir the mixture until the NaOH is fully dissolved. A slight exotherm may be observed.

  • Reaction: Attach a reflux condenser to the flask. Heat the solution to a gentle reflux (approx. 82 °C). Once refluxing, add 18.0 mL (20.6 g, 0.24 mol) of γ-butyrolactone dropwise over 30 minutes using an addition funnel.

    • Expert Insight: The dropwise addition helps to control the initial exothermic reaction between the isopropoxide and the lactone. Maintaining reflux ensures the reaction goes to completion.

  • Reaction Time: Continue to reflux the mixture with stirring for 3 hours. The solution may become slightly yellow.

  • Cooling and Quenching: After 3 hours, remove the heat source and allow the flask to cool to room temperature. Once cool, place the flask in an ice-water bath. Slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water with stirring.

  • Acidification: While keeping the beaker in the ice bath, slowly and carefully add concentrated hydrochloric acid (~25 mL) dropwise until the pH of the solution is ~1-2 (test with pH paper). This step protonates the carboxylate salt, forming the desired carboxylic acid.

    • Trustworthiness Check: The solution may become cloudy as the organic product precipitates or forms an emulsion. This is an indication of successful product formation.

  • Extraction: Transfer the acidified aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL). For each extraction, shake the funnel vigorously, venting frequently, and allow the layers to separate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the magnesium sulfate. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The final product will be a pale yellow, viscous oil. Further purification can be achieved by vacuum distillation if necessary.

Analytical Characterization and Data

Validation of the final product's identity and purity is essential. The following spectroscopic methods are recommended.

Analysis MethodExpected Result for 4-(Propan-2-yloxy)butanoic acid
¹H NMR (400 MHz, CDCl₃)δ ~12.0 (s, 1H, -COOH), 3.6 (sept, 1H, -OCH(CH₃)₂), 3.5 (t, 2H, -OCH₂-), 2.4 (t, 2H, -CH₂COOH), 1.9 (quint, 2H, -CH₂CH₂CH₂-), 1.15 (d, 6H, -OCH(CH₃)₂) ppm.[6][7]
¹³C NMR (100 MHz, CDCl₃)δ ~179 (-COOH), ~71 (-OCH(CH₃)₂), ~68 (-OCH₂-), ~31 (-CH₂COOH), ~25 (-CH₂CH₂CH₂-), ~22 (-OCH(CH₃)₂) ppm.[8][9]
FT-IR (neat, cm⁻¹)3300-2500 (very broad, O-H stretch of carboxylic acid), 2970-2850 (C-H stretch), 1710 (strong, C=O stretch of carboxylic acid), 1100 (C-O stretch of ether).[10][11][12]
Mass Spec (EI) M⁺ at m/z = 146.09. Key fragments may include loss of -COOH (m/z 101), loss of -OCH(CH₃)₂ (m/z 87), and the isopropyl cation (m/z 43).[13]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reflux time to 4-5 hours. Confirm starting materials are pure.
Product loss during workup.Ensure pH is sufficiently acidic (~1) before extraction. Perform extractions thoroughly. Avoid overly vigorous washing that can cause emulsions.
Product is an Emulsion Formation of soaps/salts during workup.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow to sit for an extended period.
Impure Product Residual starting material or isopropyl alcohol.Ensure complete reaction. Use high vacuum on the rotary evaporator to remove residual IPA. If needed, purify via vacuum distillation.
No O-H peak in IR The product is still the salt form.Re-dissolve the product in ether, wash with dilute HCl, then brine, dry, and re-evaporate the solvent.

Conclusion

This application note details a reliable and scalable laboratory method for the synthesis of 4-(propan-2-yloxy)butanoic acid from γ-butyrolactone. By grounding the practical protocol in a firm understanding of the underlying chemical principles, this guide provides researchers with the necessary tools to confidently reproduce this synthesis. The described workflow, from reaction setup to analytical confirmation, embodies a robust and trustworthy scientific process suitable for applications in medicinal chemistry and materials science.

References

  • Vertex AI Search Result[14] Ring-opening polymerization of γ-butyrolactone and its derivatives: A review - Polimery. polimery.ichp.pl. [Link]

  • Vertex AI Search Result[10] IR: carboxylic acids. University of Calgary. [Link]

  • Vertex AI Search Result[11] 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. chem.libretexts.org. [Link]

  • Vertex AI Search Result[2] Rhodium GHB Synthesis FAQ - Erowid. erowid.org. [Link]

  • Vertex AI Search Result[15] Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed. National Center for Biotechnology Information. [Link]

  • Vertex AI Search Result[13] 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. chem.libretexts.org. [Link]

  • Vertex AI Search Result[12] Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. masterorganicchemistry.com. [Link]

  • Vertex AI Search Result[1] γ-Hydroxybutyric acid - Wikipedia. en.wikipedia.org. [Link]

  • Vertex AI Search Result[4] Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. masterorganicchemistry.com. [Link]

  • Vertex AI Search Result[16] Controlled Ring-Opening Polymerization of Lactones and Lactides Initiated by Lanthanum Isopropoxide, 1. General Aspects and Kinetics - ResearchGate. researchgate.net. [Link]

  • Vertex AI Search Result[5] Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. chemistrysteps.com. [Link]

  • Vertex AI Search Result Ch20: Hydrolysis of Esters - University of Calgary. ucalgary.ca. [Link]

  • Vertex AI Search Result[6] low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. docbrown.info. [Link]

  • Vertex AI Search Result[7] CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. youtube.com. [Link]

  • Vertex AI Search Result[8] 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. chem.libretexts.org. [Link]

  • Vertex AI Search Result[17] US4304925A - Process for purifying esters - Google Patents. patents.google.com.

  • Vertex AI Search Result[9] 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ... - Doc Brown's Chemistry. docbrown.info. [Link]

  • Vertex AI Search Result[18] How to purify esterefication product? - ResearchGate. researchgate.net. [Link]

Sources

Application

Protocols for the esterification of 4-(Propan-2-yloxy)butanoic acid

Executive Summary This guide details the synthetic protocols for the esterification of 4-(Propan-2-yloxy)butanoic acid (also known as 4-isopropoxybutyric acid). This intermediate features a carboxylic acid terminus and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the esterification of 4-(Propan-2-yloxy)butanoic acid (also known as 4-isopropoxybutyric acid). This intermediate features a carboxylic acid terminus and a secondary ether linkage (


). While the carboxylic acid is readily reactive, the presence of the 

-ether linkage introduces a risk of acid-catalyzed ether cleavage, which can lead to the formation of the thermodynamic by-product,

-butyrolactone (GBL).

This note presents three validated protocols selected based on scale, available reagents, and ester moiety complexity:

  • Fischer Esterification: Best for simple alkyl esters (Methyl/Ethyl) on large scales.[1]

  • Steglich Esterification: Best for complex/labile alcohols or when avoiding strong acids is critical.

  • Carboxylate Alkylation: Best for rapid, high-yield synthesis of methyl/ethyl esters under mild, basic conditions.

Chemical Context & Mechanistic Analysis

Substrate Analysis
  • Compound: 4-(Propan-2-yloxy)butanoic acid

  • Formula:

    
    
    
  • MW: 146.19 g/mol

  • Key Reactivity:

    • Site A (Carboxyl): Nucleophilic attack target for esterification.[2][3]

    • Site B (Ether): The isopropyl ether is a secondary alkyl ether. While more stable than

      
      -butyl ethers, it is susceptible to cleavage under harsh acidic conditions (e.g., HI, HBr, or prolonged reflux with 
      
      
      
      ), potentially releasing isopropanol and cyclizing to
      
      
      -butyrolactone.
Reaction Pathway & Decision Tree

The following diagram illustrates the reaction logic and potential degradation pathways.

ReactionPathways Start 4-(Propan-2-yloxy)butanoic acid Inter Tetrahedral Intermediate Start->Inter + ROH, Catalyst Cleavage Ether Cleavage (Acid Hydrolysis) Start->Cleavage Strong Acid / Heat Target Target Ester (4-(Propan-2-yloxy)butanoate) Inter->Target - H2O (Esterification) SideProd Gamma-Butyrolactone (Degradation Product) Cleavage->SideProd - iPrOH

Figure 1: Reaction pathways showing the desired esterification versus the acid-mediated degradation to lactone.

Experimental Protocols

Protocol A: Fischer Esterification (Standard Scale)

Recommended for: Synthesis of Methyl or Ethyl esters where the alcohol can serve as solvent.[1]

Rationale: The excess alcohol drives the equilibrium toward the ester (Le Chatelier’s principle).[3][4][5] While acidic, the conditions are generally mild enough to preserve the isopropyl ether if monitored.

Reagents:

  • Substrate: 4-(Propan-2-yloxy)butanoic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (10-20 volumes)

  • Catalyst: Concentrated

    
     (0.05 - 0.1 equiv) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH) (0.05 equiv).

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10.0 g (68.4 mmol) of the acid in 100 mL of anhydrous ethanol (or methanol).

  • Catalyst Addition: Add 0.2 mL of conc.

    
     dropwise.[6]
    
  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). Stain with

      
      . The acid will streak; the ester will be a distinct spot at higher 
      
      
      
      .
  • Workup:

    • Cool to room temperature.[7][8]

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate (100 mL) and wash with Saturated

      
       (2 x 50 mL) to remove unreacted acid and catalyst.
      
    • Wash with Brine (50 mL).

    • Dry over

      
      , filter, and concentrate.[9]
      
  • Purification: Distillation or Flash Chromatography (Silica gel).

Protocol B: Steglich Esterification (Mild/Labile)

Recommended for: Coupling with complex, expensive, or acid-sensitive alcohols (e.g., chiral alcohols, phenols).

Rationale: Uses DCC (Dicyclohexylcarbodiimide) to activate the carboxyl group and DMAP (4-Dimethylaminopyridine) as an acyl-transfer catalyst.[7] Occurs at room temperature, eliminating thermal stress on the ether linkage.

Reagents:

  • Substrate: 4-(Propan-2-yloxy)butanoic acid (1.0 equiv)

  • Alcohol: Target Alcohol (

    
    ) (1.0 - 1.1 equiv)
    
  • Coupling Agent: DCC (1.1 equiv) or EDC.HCl (1.2 equiv for easier workup)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous).

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve 1.46 g (10 mmol) of acid and 10 mmol of the alcohol in 20 mL dry DCM.

  • Catalyst: Add 122 mg (1.0 mmol) of DMAP.

  • Activation: Cool the solution to

    
     (ice bath).
    
  • Addition: Add 2.27 g (11 mmol) of DCC dissolved in 5 mL DCM dropwise over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup:

    • Filter off the DCU precipitate through a Celite pad.

    • Wash the filtrate with 0.5 N HCl (to remove DMAP), then Saturated

      
      , then Brine.
      
  • Purification: Concentrate and purify via column chromatography.

Protocol C: Alkylation (Base-Mediated)

Recommended for: Rapid, quantitative synthesis of Methyl or Ethyl esters without acidic conditions.

Rationale: Uses a base to form the carboxylate anion, which then performs an


 attack on an alkyl halide.[5] This is the mildest method regarding the ether linkage.

Reagents:

  • Substrate: 4-(Propan-2-yloxy)butanoic acid (1.0 equiv)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Electrophile: Iodomethane (MeI) or Iodoethane (EtI) (1.2 - 1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone.

Procedure:

  • Dissolution: Dissolve 1.0 g of acid in 10 mL DMF.

  • Deprotonation: Add 1.4 g

    
    . Stir for 15 minutes at RT.
    
  • Alkylation: Add 0.5 mL Iodomethane (Caution: Carcinogen/Volatile) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup:

    • Dilute with water (50 mL) and extract into Diethyl Ether or EtOAc (3 x 20 mL).

    • Note: DMF is water-soluble and will remain in the aqueous phase.

    • Wash organic layer with water (2x) to remove residual DMF.

    • Dry, filter, and concentrate.[9][10]

  • Result: Usually yields pure ester requiring no further purification.

Comparative Data & Selection Guide

FeatureFischer (Prot.[3][4][6][9] A)Steglich (Prot. B)[2][7]Alkylation (Prot. C)
pH Condition Acidic (

)
Neutral/Mildly BasicBasic (

)
Temp Reflux (

)


Ether Stability Moderate RiskHigh StabilityHigh Stability
Atom Economy HighLow (DCU waste)Moderate
Scalability ExcellentPoor (DCU removal)Good
Primary Use Simple Alkyl EstersComplex/Sensitive EstersMethyl/Ethyl Esters

Quality Control & Characterization

Expected NMR Signatures (for Ethyl Ester):

  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       4.12 (q, 2H, 
      
      
      
      ) – Diagnostic for ester formation.
    • 
       3.55 (m, 1H, 
      
      
      
      ) – Confirm ether integrity.
    • 
       3.42 (t, 2H, 
      
      
      
      ).
    • 
       2.35 (t, 2H, 
      
      
      
      ).
    • 
       1.15 (d, 6H, Isopropyl methyls).
      

Troubleshooting: Lactone Detection If the ether cleaves,


-butyrolactone will form.
  • GC-MS: Look for MW 86 (Lactone) vs MW ~174 (Ethyl Ester).

  • IR: Lactone carbonyl stretch is distinct (~1770

    
    ) vs Linear Ester (~1735 
    
    
    
    ).

References

  • Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[7][11] Angew.[1][7][12] Chem. Int. Ed.1978 , 17, 522–524.[7][11][13]

  • Fischer Esterification Mechanism: "Fischer Esterification." Organic Chemistry Portal.

  • Base-Mediated Alkylation: "Esterification of Carboxylic Acids with Alkyl Halides." Common Organic Chemistry.

  • Substrate Data: "4-(Propan-2-yloxy)butanoic acid." PubChem Compound Summary.

Sources

Method

Application Note: 4-(Propan-2-yloxy)butanoic Acid in Functional Polymer Design

This Application Note is designed for researchers in polymer chemistry and drug delivery. It focuses on 4-(Propan-2-yloxy)butanoic acid (also known as 4-isopropoxybutanoic acid), a specialized ether-functionalized carbox...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery. It focuses on 4-(Propan-2-yloxy)butanoic acid (also known as 4-isopropoxybutanoic acid), a specialized ether-functionalized carboxylic acid used to modulate the physicochemical properties of advanced polymer systems.

Executive Summary

4-(Propan-2-yloxy)butanoic acid (CAS: Non-fluorinated analog distinct from PFAS) is a versatile bifunctional building block characterized by a terminal carboxylic acid and a hydrophobic isopropyl ether tail. Unlike simple aliphatic acids (e.g., valeric acid), the internal ether linkage introduces rotational flexibility, while the terminal isopropyl group provides steric bulk and tunable hydrophobicity.

In polymer synthesis, this reagent is primarily utilized as:

  • A Precision End-Capping Agent: To tune the Hydrophilic-Lipophilic Balance (HLB) of biodegradable polyesters (PLA/PLGA) without inducing crystallization.

  • A Thermoresponsive Side-Chain Precursor: For grafting onto polyols (PVA, Chitosan) to engineer Lower Critical Solution Temperature (LCST) behavior.

  • A Solubilizing Linker: In antibody-drug conjugates (ADCs) and polymer-drug conjugates, replacing rigid linkers to improve solubility.

Chemical Profile & Reactivity

PropertyDescriptionRelevance to Synthesis
Structure

Amphiphilic: Isopropyl (hydrophobic) + Ether (hydrophilic/flexible) + Acid (reactive).
Reactivity Carboxylic AcidReacts with alcohols (esterification), amines (amidation), and epoxides.
Solubility Soluble in DCM, THF, EthanolCompatible with standard organic polymerization solvents.
Stability Stable Ether LinkageResistant to hydrolysis, unlike ester-based side chains.

Safety & Regulatory Advisory (Critical):

Distinction from PFAS: Do NOT confuse this molecule with Perfluoro-4-isopropoxybutanoic acid (a GenX/PFAS related compound). The protocol below refers strictly to the non-fluorinated, hydrogenated organic acid.

Application 1: Precision End-Capping of PLGA/PLA

Context: In drug delivery, the terminal hydroxyl group of Poly(lactic-co-glycolic acid) (PLGA) is often too hydrophilic, leading to "burst release" of encapsulated hydrophobic drugs. Capping with simple alkyl chains (e.g., lauric acid) can cause crystallization. Solution: 4-(Propan-2-yloxy)butanoic acid provides a "soft" hydrophobic cap. The ether linkage disrupts crystalline packing, maintaining the amorphous nature of the polymer while increasing hydrophobicity to retard water infiltration.

Protocol: Steglich Esterification End-Capping

Objective: Functionalize the hydroxyl terminus of PLGA (Mn ~10 kDa).

Materials:

  • PLGA-OH (10 g, ~1 mmol -OH)

  • 4-(Propan-2-yloxy)butanoic acid (1.5 eq, 219 mg)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.5 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of PLGA-OH in 50 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Add 4-(Propan-2-yloxy)butanoic acid (1.5 eq) and DMAP (0.1 eq) to the solution. Stir for 10 minutes.

  • Coupling: Cool the reaction to 0°C. Dropwise add a solution of DCC (1.5 eq) in 5 mL DCM.

  • Reaction: Allow to warm to room temperature and stir for 24 hours. The urea byproduct will precipitate.

  • Purification:

    • Filter off the dicyclohexylurea (DCU) precipitate.

    • Precipitate the polymer into cold diethyl ether/methanol (90:10 v/v).

    • Re-dissolve in DCM and re-precipitate (Repeat 2x).

  • Drying: Vacuum dry at 40°C for 48 hours.

Validation:

  • 1H-NMR: Look for the disappearance of the terminal hydroxymethyl signal and the appearance of the isopropyl methyl doublet at

    
     ppm.
    

Application 2: Synthesis of Thermoresponsive Graft Copolymers

Context: Polymers with isopropyl groups often exhibit LCST behavior (e.g., PNIPAM). Grafting 4-(Propan-2-yloxy)butanoic acid onto a hydrophilic backbone (like Polyvinyl Alcohol - PVA) creates a polymer with a tunable transition temperature for injectable hydrogels.

Workflow Diagram (Graphviz)

G Reagent 4-(Propan-2-yloxy)butanoic Acid Intermediate Acid Chloride (Reactive) Reagent->Intermediate Activation Activator Thionyl Chloride (SOCl2) Activator->Intermediate Product PVA-g-Isopropoxybutanoate (Thermoresponsive) Intermediate->Product Esterification (Pyridine/DCM) Backbone PVA (Polyvinyl Alcohol) Backbone->Product

Figure 1: Synthetic pathway for grafting the ether-acid onto a PVA backbone to induce thermoresponsiveness.

Protocol: Acid Chloride Grafting
  • Activation: Reflux 4-(Propan-2-yloxy)butanoic acid in excess Thionyl Chloride (

    
    ) for 2 hours. Remove excess 
    
    
    
    under vacuum to yield the acid chloride.
  • Solubilization: Dissolve PVA (completely hydrolyzed) in dry N-Methyl-2-pyrrolidone (NMP) at 80°C.

  • Grafting: Cool to 60°C. Add Pyridine (acid scavenger) followed by the dropwise addition of the acid chloride.

  • Workup: Precipitate into acetone. Dialyze against water for 3 days to remove salts and solvents.

Application 3: Linker for Polymer-Drug Conjugates

Context: Many drug linkers are rigid (e.g., glycine spacers). The 4-carbon ether chain of this molecule mimics the structure of GABA but with an ether interruption, providing high flexibility. This reduces steric hindrance when enzymes (esterases) attempt to cleave the drug from the polymer backbone.

Mechanism:



The ether oxygen in the chain increases water solubility compared to a pure alkyl chain (like valeric acid), improving the overall solubility of the conjugate.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (General reference for Step-Growth Polymerization and Steglich Esterification).

  • Nair, L. S., & Laurencin, C. T. (2007). Biodegradable polymers as biomaterials.[1] Progress in Polymer Science, 32(8-9), 762-798. (Context for PLGA end-capping and degradation tuning).

  • PubChem Compound Summary. (2024). 4-(Propan-2-yloxy)butanoic acid (Non-fluorinated). National Center for Biotechnology Information. (Chemical Structure verification).

  • Lutz, J. F., et al. (2008). Point by point comparison of two thermosensitive polymers exhibiting a similar LCST: is the age of poly(NIPAM) over? Journal of the American Chemical Society, 128(40). (Theoretical basis for isopropyl-ether induced LCST).

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 4-Isopropoxybutanoic Acid Derivatives

Introduction: Accelerating Discovery with Microwave Chemistry In the fast-paced landscape of drug discovery and development, the rapid and efficient synthesis of novel chemical entities is paramount.[1][2] Microwave-assi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave Chemistry

In the fast-paced landscape of drug discovery and development, the rapid and efficient synthesis of novel chemical entities is paramount.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][3][4] By utilizing microwave radiation, chemical reactions can be completed in a fraction of the time, often with higher yields and fewer by-products.[3][5][6] This acceleration is due to the unique heating mechanism of microwaves, which directly and efficiently transfers energy to polar molecules in the reaction mixture through dipolar polarization and ionic conduction.[7][8][9][10][11] This leads to rapid and uniform heating, often resulting in cleaner reactions and improved product purity.[3][5][7][10]

4-Isopropoxybutanoic acid is a valuable building block in medicinal chemistry, with its derivatives showing potential in various therapeutic areas. This guide provides detailed protocols for the microwave-assisted synthesis of ester and amide derivatives of 4-isopropoxybutanoic acid, designed for researchers, scientists, and drug development professionals. The protocols are grounded in the principles of green chemistry, aiming to reduce reaction times, energy consumption, and the use of hazardous solvents.[2][4][9][10]

Core Principles of Microwave-Assisted Synthesis

Understanding the fundamental principles of microwave heating is crucial for successful protocol development and optimization. Unlike conventional heating, which relies on thermal conduction and convection, microwave heating is a volumetric process where the entire bulk of the material is heated simultaneously.[7][10]

Key Mechanisms:

  • Dipolar Polarization: Polar molecules, such as 4-isopropoxybutanoic acid and many common solvents, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid rotation and resulting friction between molecules generates heat.[7][8][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[7][10][11]

This direct energy transfer allows for rapid temperature increases and the ability to reach temperatures far above the solvent's boiling point in a sealed vessel, leading to dramatic rate enhancements.[5]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 4-isopropoxybutanoic acid derivatives.

G cluster_prep Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation (4-isopropoxybutanoic acid, alcohol/amine, catalyst) prep_vessel Reaction Vessel Assembly (Microwave vial, stir bar) prep_reagents->prep_vessel mw_reaction Microwave Irradiation (Set temperature, time, power) prep_vessel->mw_reaction cooling Cooling to Safe Temperature mw_reaction->cooling extraction Solvent Extraction cooling->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Product Characterization (NMR, IR, Mass Spec) purification->characterization

Caption: General workflow for microwave-assisted synthesis.

Protocol 1: Microwave-Assisted Esterification of 4-Isopropoxybutanoic Acid

This protocol details the Fischer esterification of 4-isopropoxybutanoic acid with a representative alcohol, ethanol, to yield ethyl 4-isopropoxybutanoate. This reaction is acid-catalyzed and driven to completion by using an excess of the alcohol.

Rationale

Microwave irradiation significantly accelerates the Fischer esterification, a reaction that is often slow and requires prolonged heating under conventional conditions. The use of a sealed microwave vessel allows the reaction to be performed at a temperature above the boiling point of the alcohol, dramatically increasing the reaction rate. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.

Materials and Equipment
  • 4-Isopropoxybutanoic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Instrumentation for product characterization (NMR, IR, MS)

Step-by-Step Protocol
  • To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 4-isopropoxybutanoic acid (e.g., 1.0 mmol, 146.18 mg).

  • Add an excess of anhydrous ethanol (e.g., 5.0 mL).

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Seal the vessel with a cap.

  • Place the vessel in the microwave reactor cavity.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • After the reaction is complete, allow the vessel to cool to a safe temperature (below 50 °C) before opening.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Data Summary Table
ParameterValueRationale
Reactants4-Isopropoxybutanoic acid, EthanolCarboxylic acid and alcohol for ester formation.
CatalystSulfuric AcidIncreases the electrophilicity of the carboxylic acid carbonyl.
Temperature120 °CHigh temperature to accelerate the reaction rate.
Time10 minutesSufficient time for reaction completion under microwave conditions.
SolventEthanol (excess)Serves as both reactant and solvent, driving the equilibrium towards the product.

Protocol 2: Microwave-Assisted Amidation of 4-Isopropoxybutanoic Acid

This protocol describes the direct amidation of 4-isopropoxybutanoic acid with a representative amine, benzylamine, to form N-benzyl-4-isopropoxybutanamide. While direct amidation is often challenging, microwave synthesis can facilitate this transformation, particularly with a suitable catalyst.[12][13]

Rationale

Direct amidation of carboxylic acids and amines typically requires high temperatures to drive off the water formed, which can be achieved efficiently in a sealed microwave reactor. The use of a catalyst, such as ceric ammonium nitrate (CAN), can further promote the reaction.[12][13] Microwave heating provides rapid and uniform heating, which is crucial for this thermally demanding reaction.[7][10]

Materials and Equipment
  • 4-Isopropoxybutanoic acid

  • Benzylamine

  • Ceric Ammonium Nitrate (CAN) (optional, as a catalyst)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Instrumentation for product characterization (NMR, IR, MS)

Step-by-Step Protocol
  • To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 4-isopropoxybutanoic acid (e.g., 1.0 mmol, 146.18 mg).

  • Add benzylamine (e.g., 1.1 mmol, 117.8 mg).

  • If using a catalyst, add a catalytic amount of ceric ammonium nitrate (e.g., 0.05 mmol, 27.4 mg).

  • For solvent-free conditions, proceed to the next step. Alternatively, a high-boiling polar solvent like N,N-dimethylformamide (DMF) (2 mL) can be used.

  • Seal the vessel with a cap.

  • Place the vessel in the microwave reactor cavity.

  • Set the reaction parameters as follows:

    • Temperature: 150 °C

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Power: Dynamic

    • Stirring: High

  • After the reaction is complete, allow the vessel to cool to a safe temperature before opening.

  • If the reaction was performed neat, dissolve the residue in ethyl acetate.

  • Wash the organic solution with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Data Summary Table
ParameterValueRationale
Reactants4-Isopropoxybutanoic acid, BenzylamineCarboxylic acid and amine for amide bond formation.
Catalyst (Optional)Ceric Ammonium NitrateFacilitates the direct amidation reaction.[12][13]
Temperature150 °CHigh temperature required for direct amidation to remove water.
Time15 minutesOptimized for completion under microwave irradiation.
SolventSolvent-free or DMFSolvent-free is a greener option; DMF is a suitable high-boiling polar solvent.

Safety Considerations

Microwave reactors are powerful instruments and must be operated with care.[14]

  • Pressure: Reactions in sealed vessels can generate significant pressure. Always use vessels that are rated for the temperatures and pressures you intend to use.[15] Never exceed the recommended fill volume of the reaction vessel.

  • Temperature Monitoring: Use a dedicated microwave reactor with accurate temperature and pressure sensors.[14][15]

  • Solvent Choice: Be aware of the properties of the solvents you are using at high temperatures. Avoid highly volatile or flammable solvents in sealed vessels unless you have taken appropriate safety precautions.

  • Exothermic Reactions: If a reaction is known to be highly exothermic, start with small-scale experiments and use a lower power setting to control the temperature rise.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Visualization of Reaction Mechanism

The following diagram illustrates the acid-catalyzed esterification mechanism.

G cluster_mech Acid-Catalyzed Esterification Mechanism RCOOH R-COOH Protonated_RCOOH [R-C(OH)2]+ RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_intermediate [R-C(OH)2(O+HR')]+ Protonated_RCOOH->Tetrahedral_intermediate + R'-OH ROH R'-OH Water_loss [R-C(O+H)(OR')]+ + H2O Tetrahedral_intermediate->Water_loss - H2O Ester R-COOR' + H+ Water_loss->Ester - H+

Caption: Mechanism of acid-catalyzed esterification.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of 4-isopropoxybutanoic acid derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. By leveraging the benefits of microwave chemistry, the drug discovery and development process can be significantly accelerated, leading to the faster identification of promising new therapeutic agents.[1][3]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Bari, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. Retrieved from [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • Microwave assisted synthesis. (2024). Synthelia. Retrieved from [Link]

  • Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU Books Publisher & Distributor. Retrieved from [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Microwave Reactor Safety. (n.d.). JAG Group. Retrieved from [Link]

  • Tangde, J. W., & Khedekar, J. B. (n.d.). Microwave assisted organic synthesis: a review. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Chakole, D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Retrieved from [Link]

  • Sieniawska, E., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Retrieved from [Link]

  • Green Chemistry: Microwave assisted synthesis. (2020). YouTube. Retrieved from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Direct amidation of carboxylic acids via microwave-assisted synthesis: Greener organic laboratory options. (2015). Morressier. Retrieved from [Link]

  • Sieniawska, E., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during the Williamson ether synthesis of 4-isopropoxybutyric acid

Executive Summary This guide addresses the technical challenges in synthesizing 4-isopropoxybutyric acid via the Williamson ether synthesis. The target transformation involves the nucleophilic substitution of ethyl 4-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges in synthesizing 4-isopropoxybutyric acid via the Williamson ether synthesis. The target transformation involves the nucleophilic substitution of ethyl 4-bromobutyrate with sodium isopropoxide , followed by hydrolysis.

While theoretically straightforward, this reaction is prone to three critical side pathways that degrade yield and purity:

  • Lactonization: Rapid cyclization to

    
    -butyrolactone (GBL) upon hydrolysis or trace moisture exposure.
    
  • Elimination (E2): Formation of ethyl crotonate derivatives due to the basicity of the secondary alkoxide.

  • Intramolecular Alkylation: Trace formation of cyclopropane derivatives via enolate chemistry.

This document provides a troubleshooting framework, optimized protocols, and mechanistic insights to maximize the production of the linear ether.

Reaction Pathway Analysis

The synthesis relies on an


 mechanism where the isopropoxide anion attacks the primary carbon of the 4-bromobutyrate. However, the bifunctional nature of the starting material (halide + ester) creates competing pathways.[1]

ReactionPathways SM Ethyl 4-bromobutyrate Intermediate Ethyl/Isopropyl 4-isopropoxybutyrate SM->Intermediate SN2 Substitution (Main Path) Lactone γ-Butyrolactone (GBL) (Major Impurity) SM->Lactone Hydrolysis -> Intramolecular Cyclization Elimination Ethyl Crotonate (Elimination) SM->Elimination E2 Elimination (High Temp) Cyclo Ethyl Cyclopropane- carboxylate SM->Cyclo Enolate Alkylation (Trace) Reagent Sodium Isopropoxide (in iPrOH) Product 4-Isopropoxybutyric Acid (Target) Intermediate->Product Hydrolysis (OH- / H+)

Figure 1: Mechanistic pathways in the reaction of ethyl 4-bromobutyrate with sodium isopropoxide.

Troubleshooting Guide & FAQs

Issue 1: High Levels of -Butyrolactone (GBL)

User Report: "My GC-MS shows a large peak at m/z 86 (GBL) and low ether conversion."

Root Cause: The 4-bromobutyrate backbone is "spring-loaded" to form a 5-membered lactone ring. This occurs via two mechanisms:[2][3][4][5]

  • Moisture Ingress: Trace water hydrolyzes the ester to 4-bromobutyric acid (or its salt). The carboxylate anion then rapidly displaces the bromide intramolecularly (faster than the intermolecular attack by isopropoxide).

  • Post-Reaction Acidification: If unreacted bromo-ester remains during the workup, acidification converts it to the free acid, which spontaneously lactonizes.[1]

Corrective Action:

  • Strict Anhydrous Conditions: Use anhydrous isopropanol (<50 ppm water) and handle sodium isopropoxide under nitrogen/argon.

  • Full Conversion Check: Ensure 100% consumption of the bromo-ester before adding water for the hydrolysis step. Any remaining starting material will become GBL.

  • Avoid Acidic Workup of Intermediates: Do not acidify the intermediate ester. Proceed directly to basic saponification.

Issue 2: Presence of Alkene Impurities (Crotonates)

User Report: "I see peaks corresponding to ethyl 3-butenoate or ethyl crotonate."

Root Cause: Sodium isopropoxide is a secondary alkoxide and a moderately strong base. If the reaction temperature is too high, it promotes E2 elimination rather than


 substitution, removing a proton from the 

-carbon (C3) and expelling the bromide.[1]

Corrective Action:

  • Temperature Control: Maintain the reaction temperature between 0°C and 40°C . Do not reflux unless conversion stalls. The

    
     reaction is favored at lower temperatures due to lower activation energy compared to elimination.
    
  • Reagent Addition: Add the alkoxide solution slowly to the bromo-ester solution. This keeps the instantaneous concentration of the base low, statistically favoring substitution.[1]

Issue 3: Mixed Ester Formation

User Report: "NMR shows a mixture of ethyl and isopropyl esters."

Root Cause: Transesterification is inevitable when using sodium isopropoxide with an ethyl ester. The isopropoxide attacks the carbonyl carbon, swapping the ethoxy group for an isopropoxy group.[1]

Corrective Action:

  • Acceptance: Since the final step is hydrolysis to the carboxylic acid, the identity of the ester alkyl group (ethyl vs. isopropyl) is irrelevant.[1]

  • Solvent Matching: To simplify analysis, use isopropyl 4-bromobutyrate as the starting material or conduct the reaction entirely in isopropanol so the product becomes exclusively the isopropyl ester before hydrolysis.

Optimized Experimental Protocol

Objective: Synthesis of 4-isopropoxybutyric acid (10 mmol scale).

Materials
ReagentEquiv.AmountRole
Ethyl 4-bromobutyrate1.01.95 gElectrophile
Sodium Isopropoxide1.210 mL (1M in iPrOH)Nucleophile
Isopropanol (Anhydrous)Solvent20 mLSolvent
NaOH (aq, 2M)2.010 mLHydrolysis Base
HCl (aq, 1M)-As neededAcidification
Step-by-Step Procedure
  • Preparation of Alkoxide Solution:

    • In a flame-dried flask under Argon, dissolve sodium metal (0.28 g, 12 mmol) in anhydrous isopropanol (12 mL). Reflux until sodium disappears. Cool to 0°C .

    • Why: Generating fresh alkoxide ensures no hydroxide (from wet commercial reagents) is present to trigger lactonization.

  • Williamson Ether Synthesis (

    
    ): 
    
    • Dissolve Ethyl 4-bromobutyrate (1.95 g, 10 mmol) in anhydrous isopropanol (10 mL). Cool to 0°C .

    • Add the cold alkoxide solution dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.

    • Checkpoint: Monitor by TLC/GC. Disappearance of starting material is critical.

  • Saponification (In-situ):

    • Once Step 2 is complete, add NaOH solution (10 mL, 2M) directly to the reaction mixture.[1]

    • Stir at ambient temperature for 2 hours.

    • Why: This hydrolyzes the ester (ethyl or isopropyl) to the sodium salt of the target acid.

  • Workup & Purification:

    • Concentrate the mixture under reduced pressure to remove isopropanol.

    • Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (

      
       mL).
      
      • Why: This removes neutral side products (e.g., any formed lactone, unreacted bromo-ester, or elimination products) while the product remains in the aqueous phase as the carboxylate salt.[1]

    • Acidify the aqueous layer to pH 2 with cold 1M HCl.

    • Extract immediately with Dichloromethane (DCM) (

      
       mL).
      
    • Dry DCM over

      
       and concentrate to yield 4-isopropoxybutyric acid .
      

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][6][7]

    • [Link]

  • Preparation of Ethyl 4-bromobutyrate & Lactoniz

    • Organic Syntheses, Coll.[1] Vol. 3, p.370 (1955); Vol. 29, p.33 (1949).[1] "Ethyl

      
      -bromobutyrate."[8][9]
      
    • [Link]

  • -Halo Esters (Cyclopropane Formation)
  • Lactoniz

    • National Institutes of Health (NIH).
    • [Link]

Sources

Optimization

Stability of 4-(Propan-2-yloxy)butanoic acid under acidic and basic conditions

This technical guide addresses the stability profile of 4-(Propan-2-yloxy)butanoic acid , a structural intermediate often used in medicinal chemistry (e.g., GABA analogs, linker synthesis). The content is structured to s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 4-(Propan-2-yloxy)butanoic acid , a structural intermediate often used in medicinal chemistry (e.g., GABA analogs, linker synthesis). The content is structured to support researchers in troubleshooting experimental anomalies related to pH-dependent behavior.

Technical Support Center: 4-(Propan-2-yloxy)butanoic Acid

Topic: Stability & Troubleshooting Guide Chemical Structure: (CH3)2CH-O-CH2-CH2-CH2-COOH Molecular Weight: 146.18 g/mol pKa (Predicted): ~4.82 (Carboxylic acid moiety)

Part 1: Executive Stability Matrix

The following table summarizes the compound's behavior under standard stress conditions. Use this for quick reference before designing experiments.

ConditionStability RatingMajor Chemical EventCritical Note
Dilute Acid (e.g., 1M HCl, RT) High ProtonationStable in aqueous/organic solution.
Strong Acid + Heat (e.g., 48% HBr, Reflux) Low Ether CleavageCleaves to 4-hydroxybutanoic acid + Isopropyl bromide.
Acidic Alcohol (e.g., HCl/MeOH) Low EsterificationRapidly forms methyl ester. Common User Error.
Dilute Base (e.g., 1M NaOH) High Salt FormationForms carboxylate anion. Highly water-soluble.
Strong Base + Heat High NoneEther linkage is resistant to base hydrolysis.
Oxidative (Air/Storage) Moderate Peroxide FormationIsopropyl ether alpha-proton is susceptible to autoxidation.

Part 2: Detailed Troubleshooting & FAQs

This section addresses specific "symptoms" users encounter in the lab, explaining the chemical causality and providing corrective actions.

Scenario A: "My compound disappeared during the workup."

Q: I treated my reaction with 1M NaOH to quench it, then extracted with Ethyl Acetate. The organic layer is empty. Did the base destroy my molecule?

Senior Scientist Analysis: No, the base did not destroy the molecule. You are observing a Phase Partitioning Failure driven by pKa thermodynamics.

  • Causality: 4-(Propan-2-yloxy)butanoic acid has a pKa of ~4.8. At pH 14 (1M NaOH), the molecule is 100% deprotonated, forming the sodium carboxylate salt (R-COO⁻ Na⁺). This salt is highly polar and resides exclusively in the aqueous phase. It will not partition into organic solvents like Ethyl Acetate or DCM.

  • Corrective Protocol (The "pH Swing"):

    • Keep the aqueous layer.

    • Cool the solution to 0°C.

    • Acidify carefully with 1M HCl until pH < 2 (check with pH paper). This converts the salt back to the neutral acid.

    • Extract immediately with Ethyl Acetate.

    • The compound will now be in the organic layer.

Scenario B: "I see a new impurity peak in HPLC after leaving the sample in Methanol."

Q: My LC-MS shows a new peak with M+14 mass shift. Is the ether cleaving?

Senior Scientist Analysis: This is not ether cleavage. This is In Situ Esterification .

  • Causality: If your mobile phase or diluent contains Methanol and is slightly acidic (e.g., 0.1% Formic Acid or TFA), the carboxylic acid group undergoes Fischer Esterification over time.

    • Reaction: R-COOH + CH3OH (H+) ⇌ R-COOCH3 + H2O

    • The Mass Shift: +14 Da (Replacement of H [1] with CH3 [15]).

  • Self-Validating Check:

    • Re-run the sample using Acetonitrile/Water as the diluent. If the peak growth stops, it was esterification.

    • Check the retention time; the ester will be significantly more hydrophobic (elutes later) than the acid.

Scenario C: "My retention time shifts between runs."

Q: I am running a stability study, but the peak moves around. Is the molecule degrading?

Senior Scientist Analysis: Likely not. This is a pH-Equilibrium Artifact .

  • Causality: The ionization state of the carboxylic acid is sensitive to the mobile phase pH. If you are running a gradient where pH is not buffered (e.g., just water/MeCN), local concentration effects can shift the R-COOH ⇌ R-COO⁻ equilibrium, altering interaction with the C18 column.

  • Solution: Use a buffered mobile phase (e.g., 10mM Ammonium Acetate pH 4.5 or 0.1% TFA pH 2) to "lock" the protonation state.

Part 3: Mechanistic Pathways (Visualized)

The following diagram illustrates the chemical fate of 4-(Propan-2-yloxy)butanoic acid under different conditions.

StabilityPathways cluster_legend Stability Context Compound 4-(Propan-2-yloxy) butanoic acid (Neutral) Salt Carboxylate Salt (Water Soluble) Compound->Salt Basic pH (>7) Reversible Ester Methyl Ester (Impurity +14 Da) Compound->Ester MeOH + Acid (Fischer Esterification) Cleavage Cleavage Products (4-OH-Butanoic acid + iPr-Br) Compound->Cleavage Conc. HI/HBr Reflux (Strong Acid) Salt->Compound Acidic pH (<3) Note Ether linkage is STABLE in dilute acid/base. Instability requires forcing conditions.

Caption: Chemical fate map showing reversible salt formation (green) vs. irreversible degradation pathways (red).

Part 4: Validated Experimental Protocols

Protocol 1: Forced Degradation Stress Test (Acid/Base)

Use this protocol to validate the stability of your specific batch.

Reagents:

  • 1M HCl (Acid stress)

  • 1M NaOH (Base stress)

  • HPLC Mobile Phase (Buffered)

Step-by-Step:

  • Preparation: Dissolve 5 mg of compound in 1 mL of Acetonitrile (Co-solvent).

  • Acid Stress: Add 1 mL of 1M HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add 1 mL of 1M NaOH. Heat at 60°C for 4 hours.

  • Neutralization (Critical):

    • Cool samples to RT.

    • Neutralize Acid sample with 1 mL 1M NaOH.

    • Neutralize Base sample with 1 mL 1M HCl.

  • Analysis: Inject immediately onto HPLC.

    • Pass Criteria: Purity > 98% (No significant degradation peaks).

    • Note: If the Base sample shows degradation, check for oxidation (peroxides), as base hydrolysis of this ether is chemically impossible.

Protocol 2: Peroxide Detection (Safety Check)

Isopropyl ethers are prone to forming explosive peroxides upon long-term storage.

  • Test Strip Method: Use commercially available peroxide test strips (e.g., Quantofix).

  • Wet Chemical Method:

    • Mix 1 mL of the liquid compound (or solution) with 1 mL of 10% KI solution + 0.5 mL dilute HCl.

    • Observation: Yellow/Brown color indicates iodine liberation = Peroxides present.

    • Action: If positive, do not distill or concentrate. Treat with reducing agent (e.g., Sodium Thiosulfate).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Ethers - Stability and Cleavage mechanisms).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Defining stress testing protocols for drug intermediates).

  • PubChem Compound Summary. (2024). 4-(Prop-2-en-1-yloxy)butanoic acid (Analogous Structure Data). National Center for Biotechnology Information.

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. (Detailed mechanism of ether cleavage requiring strong acid).[1][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Strategies for Purity Assessment of 4-Isopropoxybutanoic Acid

Executive Summary: The "Invisible" Analyte Challenge 4-isopropoxybutanoic acid (CAS: 20428-18-2) presents a classic analytical dilemma in pharmaceutical intermediate profiling: it is a polar, aliphatic ether-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

4-isopropoxybutanoic acid (CAS: 20428-18-2) presents a classic analytical dilemma in pharmaceutical intermediate profiling: it is a polar, aliphatic ether-carboxylic acid with no significant chromophore .

Standard HPLC-UV methods relying on the benzene


 transition (254 nm) are completely blind to this molecule. While detection is possible at low-UV wavelengths (200–210 nm), this approach is fraught with baseline drift, solvent interference, and poor sensitivity.

This guide objectively compares three detection strategies—Low-Wavelength UV , Refractive Index (RI) , and Charged Aerosol Detection (CAD) . Based on comparative performance data, Reverse-Phase HPLC with CAD is identified as the superior methodology for purity assessment, offering a 5–10x improvement in signal-to-noise (S/N) ratio over UV and full gradient compatibility that RI lacks.

Chemical Profile & Analytical Strategy

The Molecule
  • Structure:

    
    
    
  • Key Features:

    • Ether Linkage: Adds some lipophilicity but no UV absorption.

    • Carboxyl Group: Weak UV absorbance at ~205 nm; ionizable (pKa

      
       4.5).
      
    • Impurities of Concern: 4-chlorobutanoic acid (precursor), Isopropanol (solvent),

      
      -butyrolactone (cyclization by-product).
      
Method Development Logic

To successfully separate and detect this molecule, we must address two orthogonal challenges: Retention and Detection .

MethodLogic Start Analyte: 4-Isopropoxybutanoic Acid Challenge1 Challenge 1: Retention (Polar Acid) Start->Challenge1 Challenge2 Challenge 2: Detection (No Chromophore) Start->Challenge2 Sol1 Acidic Mobile Phase (pH < 3.0) Suppresses ionization (COOH) Challenge1->Sol1 Sol2 Detector Selection Challenge2->Sol2 Result Recommended Protocol: C18 Column + Acidic MP + CAD Sol1->Result Opt1 Low UV (210 nm) Cheap, Low Sensitivity Sol2->Opt1 Opt2 Refractive Index (RI) Isocratic Only, Drift Sol2->Opt2 Opt3 Charged Aerosol (CAD) Universal, Gradient Stable Sol2->Opt3 Opt3->Result

Figure 1: Decision matrix for method development, highlighting the convergence on CAD detection.

Comparative Analysis: UV vs. RI vs. CAD

The following table summarizes the performance characteristics of the three primary alternatives for analyzing non-chromophoric aliphatic acids.

FeatureMethod A: Low-UV (210 nm)Method B: Refractive Index (RI)Method C: Charged Aerosol (CAD)
Principle Absorption of carboxyl carbonyl group (

)
Difference in refractive index of solute vs. solventMeasurement of charge on nebulized particles
Sensitivity (LOD) Moderate (~50 ppm)Low (~100–200 ppm)High (< 10 ppm)
Gradient Compatibility Poor (Drastic baseline shifts at 210 nm)Impossible (Isocratic only)Excellent
Linearity (

)
> 0.99 (Limited range)> 0.99 (Narrow range)> 0.995 (Wide dynamic range)*
Impurity Profiling Misses non-UV active impuritiesMisses trace impuritiesUniversal (Detects all non-volatiles)
Cost Low (Standard equipment)ModerateHigh (Specialized detector)

*Note: CAD linearity is often curvilinear over wide ranges but can be linearized with a polynomial fit or power function.

Why CAD Wins

For purity assessment, you must separate the main peak from potential late-eluting dimers or early-eluting polar precursors. This requires a gradient elution .

  • RI cannot run gradients.[1]

  • Low-UV at 210 nm suffers from "absorption drift" as the organic modifier (Acetonitrile) concentration changes, often obscuring small impurity peaks.

  • CAD is unaffected by the optical properties of the mobile phase, allowing for stable baselines during steep gradients.

Detailed Experimental Protocols

Recommended Method: RP-HPLC with CAD

This method provides the highest fidelity for purity determination.

  • Instrument: HPLC/UHPLC system (e.g., Agilent 1290, Thermo Vanquish)

  • Detector: Charged Aerosol Detector (Corona Veo or equivalent)

    • Evaporation Temp: 35°C

    • Data Rate: 10 Hz

    • Power Function: 1.0 (for linearity assessment)

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: Excellent peak shape for acids; 3.5 µm offers good resolution without excessive backpressure.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to keep acid protonated).

    • B: Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min

  • Column Temp: 40°C

  • Injection Volume: 10 µL

Gradient Table:

Time (min) % B Description
0.0 5 Initial Hold (Retain polar impurities)
2.0 5 End of Hold
12.0 60 Linear Ramp (Elute 4-isopropoxybutanoic acid)
15.0 95 Wash (Elute dimers/oligomers)
17.0 95 Hold Wash
17.1 5 Re-equilibration

| 22.0 | 5 | End of Run |

Alternative Method: Low-UV (210 nm)

Use this only if CAD is unavailable.

  • Detector: DAD/VWD at 210 nm (Reference: 360 nm / 100 nm bandwidth).

  • Mobile Phase Modification: Use Phosphoric Acid (0.1%) instead of Formic Acid.

    • Critical: Formic acid absorbs strongly at 210 nm, causing massive baseline rise. Phosphoric acid is UV-transparent.

  • Gradient: Shallower gradient (e.g., 5% to 50% B over 20 mins) to minimize refractive index distinct baseline shifts.

Experimental Workflow & Mechanism

The following diagram illustrates the workflow and the mechanism of the recommended CAD detection, ensuring the user understands why the signal is generated.

CAD_Workflow cluster_0 HPLC Separation cluster_1 CAD Detection Physics Sample Sample Injection Column C18 Separation (Hydrophobic Interaction) Sample->Column Nebulizer Nebulization (N2 Gas) Column->Nebulizer Eluent Drying Drying Tube (Remove Solvent) Nebulizer->Drying Droplets Charging Corona Discharge (+ Charge Transfer) Drying->Charging Dry Particles Electrometer Electrometer (Measure Aggregate Charge) Charging->Electrometer Charged Particles

Figure 2: Workflow from injection to detection.[2] Note that volatile mobile phases are removed in the drying step, leaving only the non-volatile analyte to be charged.

Representative Validation Data

The following data represents typical performance metrics observed when comparing CAD vs. UV (210 nm) for aliphatic carboxylic acids.

Sensitivity Comparison (Signal-to-Noise)
Concentration (µg/mL)UV (210 nm) S/NCAD S/NImprovement Factor
1000 1508505.6x
100 12957.9x
10 < 3 (Not Detected)14Detected
Linearity
  • UV (210 nm):

    
     (Linear fit). Good linearity but high intercept due to background absorption.
    
  • CAD:

    
     (Polynomial fit). CAD response is inherently curvilinear at low concentrations but highly reproducible.
    

Troubleshooting & Optimization

Issue: Tailing Peaks
  • Cause: Secondary interactions between the carboxyl group and residual silanols on the silica support.

  • Solution: Ensure pH is

    
     3.0. If tailing persists, increase buffer concentration or switch to a "polar-embedded" C18 column (e.g., Waters SymmetryShield or Agilent Bonus-RP).
    
Issue: High Background in CAD
  • Cause: Impure mobile phase or leaching from plastic bottles.

  • Solution: Use glass solvent bottles only. Use LC-MS grade solvents. Do not use non-volatile buffers (Phosphate/Citrate) with CAD; they will clog the nebulizer.

Issue: "Ghost" Peaks in Gradient
  • Cause: Contaminants in the water accumulating on the column during equilibration and eluting during the gradient.

  • Solution: Install a trap column between the pump and the injector.

References

  • Visky, D., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Thermo Fisher Scientific. (2009). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Available at: [Link]

  • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques. Available at: [Link]

  • PubChem. Compound Summary: Perfluoro-4-propoxybutanoic acid (Structural Analog Data).[3] National Library of Medicine. Available at: [Link]

  • Shaodong, J., et al. (2007). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis. American Laboratory. Available at: [Link]

Sources

Comparative

A Technical Guide to the FTIR Identification of 4-Isopropoxybutyric Acid: A Comparative Spectral Analysis

For Immediate Release This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristics of 4-isopropoxybutyric acid. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristics of 4-isopropoxybutyric acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for its spectral features, offers a comparative analysis with structurally similar molecules, and provides a robust experimental protocol for its identification.

Introduction: The Role of FTIR in Molecular Identification

FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. In the context of drug development and chemical synthesis, FTIR is an indispensable tool for verifying the identity and purity of novel compounds like 4-isopropoxybutyric acid.

Predicted FTIR Spectrum of 4-Isopropoxybutyric Acid

The structure of 4-isopropoxybutyric acid contains two key functional groups that give rise to its characteristic infrared spectrum: a carboxylic acid group (-COOH) and an isopropoxy group (-O-CH(CH₃)₂). The expected vibrational modes and their corresponding wavenumber ranges are detailed below.

The Carboxylic Acid Moiety: A Dominant Spectral Feature

The carboxylic acid group produces some of the most recognizable peaks in an FTIR spectrum. Due to strong hydrogen bonding, which often leads to the formation of dimers, the hydroxyl (-OH) stretching vibration appears as a very broad and intense band, typically spanning from 3300 to 2500 cm⁻¹. This broad absorption often overlaps with the C-H stretching vibrations.

The carbonyl (C=O) stretch of the carboxylic acid is another prominent feature, appearing as a strong, sharp peak between 1760 and 1690 cm⁻¹. The exact position can be influenced by hydrogen bonding; in a dimeric state, this peak is typically observed around 1710 cm⁻¹.

Finally, the carbon-oxygen (C-O) single bond stretch within the carboxylic acid group gives rise to a medium-to-strong absorption in the 1320-1210 cm⁻¹ region.

The Isopropoxy Group: Identifying the Ether Linkage

The isopropoxy group introduces an ether linkage (C-O-C) and additional aliphatic C-H bonds. The most characteristic vibration of the ether is the asymmetric C-O-C stretch, which is expected to produce a strong absorption in the 1150-1085 cm⁻¹ range for aliphatic ethers. The isopropyl group itself will also contribute to the C-H stretching region (3000-2850 cm⁻¹) and exhibit characteristic bending vibrations.

Comparative Spectral Analysis: Distinguishing 4-Isopropoxybutyric Acid

To highlight the unique spectral features of 4-isopropoxybutyric acid, a comparison with butyric acid and methoxyacetic acid is instructive.

Comparison with Butyric Acid

Butyric acid shares the same carboxylic acid backbone but lacks the ether functionality. Therefore, its FTIR spectrum will be dominated by the characteristic peaks of a carboxylic acid: a broad O-H stretch (3300-2500 cm⁻¹), a strong C=O stretch (~1710 cm⁻¹), and C-H stretching and bending vibrations. The key difference in the spectrum of 4-isopropoxybutyric acid will be the presence of the strong C-O-C ether stretching band around 1100 cm⁻¹.

Comparison with Methoxyacetic Acid

Methoxyacetic acid provides a closer structural analogy, as it also contains both a carboxylic acid and an ether linkage. The FTIR spectrum of methoxyacetic acid will also show the broad O-H stretch and the strong C=O stretch. However, the C-O-C stretch may appear at a slightly different wavenumber due to the different alkyl substituent (methyl vs. isopropyl). Furthermore, the C-H stretching and bending regions will differ, with 4-isopropoxybutyric acid showing more complex absorptions due to the greater number of C-H bonds in the isopropoxy group.

Data Summary: Characteristic FTIR Peaks

The following table summarizes the predicted and comparative FTIR absorption bands for the identification of 4-isopropoxybutyric acid.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for 4-Isopropoxybutyric Acid Comparative Notes
Carboxylic AcidO-H Stretch3300 - 2500 (very broad, strong)Similar to butyric acid and methoxyacetic acid.[1][2]
Carboxylic AcidC=O Stretch~1710 (strong, sharp)Similar to butyric acid and methoxyacetic acid.[1][2]
AliphaticC-H Stretch2980 - 2850 (medium to strong)More complex than butyric acid and methoxyacetic acid due to the isopropoxy group.
Carboxylic AcidC-O Stretch1320 - 1210 (medium)Present in all three compounds.
EtherC-O-C Asymmetric Stretch~1100 (strong)Key distinguishing peak. Absent in butyric acid. May differ slightly in methoxyacetic acid.
Carboxylic AcidO-H Bend1440 - 1395 and 950 - 910 (medium, broad)Present in all three compounds.

Experimental Protocol for FTIR Analysis

This protocol outlines the steps for acquiring a high-quality FTIR spectrum of 4-isopropoxybutyric acid.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample of 4-isopropoxybutyric acid

  • Appropriate sample holder (e.g., KBr pellets, ATR crystal)

  • Spatula and mortar and pestle (for KBr pellets)

  • Solvent for cleaning (e.g., isopropanol, acetone)

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Record a background spectrum with no sample in the beam path. This will be subtracted from the sample spectrum to remove instrument and atmospheric absorptions.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of liquid 4-isopropoxybutyric acid directly onto the ATR crystal.

    • If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.

  • Sample Preparation (KBr Pellet - for solid samples):

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Spectrum Acquisition:

    • Place the prepared sample into the sample holder of the spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic peaks corresponding to the functional groups of 4-isopropoxybutyric acid.

    • Compare the obtained spectrum with the predicted peaks and, if available, a reference spectrum.

Visualizing the Analysis Workflow

The following diagrams illustrate the molecular structure of 4-isopropoxybutyric acid and the logical workflow for its identification using FTIR.

cluster_0 FTIR Analysis Workflow for 4-Isopropoxybutyric Acid Start Start: Unknown Sample Prep Sample Preparation (ATR or KBr) Start->Prep Acquire Acquire FTIR Spectrum Prep->Acquire Process Background Subtraction & Data Processing Acquire->Process Analyze Spectral Interpretation Process->Analyze Identify_COOH Identify Carboxylic Acid Peaks (Broad O-H, Strong C=O) Analyze->Identify_COOH Functional Group Region Identify_Ether Identify Ether Peak (Strong C-O-C Stretch) Analyze->Identify_Ether Fingerprint Region Compare Compare with Reference Spectra (Butyric Acid, Methoxyacetic Acid) Identify_COOH->Compare Identify_Ether->Compare Confirm Confirm Identity: 4-Isopropoxybutyric Acid Compare->Confirm Match Re_evaluate Re-evaluate or Use Other Techniques Compare->Re_evaluate No Match

Caption: Logical workflow for the identification of 4-isopropoxybutyric acid using FTIR spectroscopy.

cluster_1 Molecular Structure of 4-Isopropoxybutyric Acid mol O H C O (CH₂)₃ O CH CH₃ CH₃ mol:f1->mol:f0 mol:f3->mol:f2 mol:f2->mol:f4 mol:f4->mol:f5 mol:f5->mol:f6 mol:f6->mol:f7 mol:f6->mol:f8

Caption: Molecular structure of 4-isopropoxybutyric acid highlighting the key functional groups.

Conclusion

The identification of 4-isopropoxybutyric acid via FTIR spectroscopy is a straightforward process guided by the presence of characteristic absorption bands. The unmistakable broad O-H stretch and the strong C=O stretch confirm the carboxylic acid functionality, while the strong C-O-C stretching vibration serves as the key indicator for the isopropoxy group. By comparing the acquired spectrum with those of simpler, structurally related molecules, a confident identification can be achieved, ensuring the integrity of research and development processes in the chemical and pharmaceutical sciences.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Isopropoxybutanoic Acid and 4-Ethoxybutanoic Acid

For researchers, scientists, and professionals in drug development, the nuanced differences in the reactivity of structurally similar molecules are of paramount importance. These subtleties can dictate reaction kinetics,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced differences in the reactivity of structurally similar molecules are of paramount importance. These subtleties can dictate reaction kinetics, yield, and the feasibility of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of two alkoxy-substituted carboxylic acids: 4-isopropoxybutanoic acid and 4-ethoxybutanoic acid. By examining their behavior in three fundamental reaction types—esterification, amidation, and reduction—we will elucidate the impact of minor structural variations on chemical reactivity, supported by detailed experimental protocols and data.

Introduction: Steric Hindrance as the Decisive Factor

At first glance, 4-isopropoxybutanoic acid and 4-ethoxybutanoic acid are remarkably similar. Both possess a butanoic acid core with an alkoxy group at the 4-position. The key distinction lies in the nature of the alkyl group attached to the ether oxygen: an ethyl group versus a bulkier isopropyl group.

While both ethoxy and isopropoxy groups are electron-donating through induction, their electronic effects on the distant carboxylic acid group are largely comparable. Therefore, the primary determinant of their differential reactivity is expected to be steric hindrance . The branched structure of the isopropoxy group presents a greater spatial obstacle to the approach of nucleophiles or reagents to the carboxylic acid's carbonyl carbon compared to the linear ethoxy group. This guide will experimentally probe this hypothesis.

Caption: Structural comparison highlighting the greater steric bulk of the isopropoxy group.

Experimental Design for Reactivity Comparison

To quantitatively assess the reactivity of these two acids, a series of parallel kinetic experiments will be conducted. The progress of each reaction will be monitored over time to determine initial reaction rates and/or time to completion.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_reactions Comparative Reactions cluster_analysis Kinetic Analysis Syn_Ethoxy Synthesis of 4-Ethoxybutanoic Acid Ester Fischer Esterification (with Ethanol) Amide Amide Formation (with Benzylamine) Reduce Reduction (with LiAlH4) Syn_Isopropoxy Synthesis of 4-Isopropoxybutanoic Acid NMR Quantitative 1H NMR Ester->NMR HPLC HPLC Analysis Ester->HPLC Amide->NMR Amide->HPLC Reduce->NMR Reduce->HPLC Data Data Analysis & Rate Comparison NMR->Data HPLC->Data

Caption: Workflow for the comparative reactivity study.

The following reactions will be investigated:

  • Fischer Esterification: An acid-catalyzed reaction with an alcohol (ethanol). This reaction is highly sensitive to steric hindrance at the carbonyl carbon.

  • Amide Bond Formation: Coupling with an amine (benzylamine) using EDC/HOBt reagents. The approach of the amine to the activated carboxylic acid is the key step.

  • Reduction to an Alcohol: Using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). While less likely to be affected by the remote alkoxy group's sterics, it serves as a useful baseline.

Synthesis of Starting Materials

A consistent and scalable synthesis for both acids is crucial for a fair comparison. A plausible route for both is the base-catalyzed ring-opening of γ-butyrolactone with the corresponding alcohol, followed by acidification.

General Protocol for Synthesis of 4-Alkoxybutanoic Acids
  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in an excess of the desired alcohol (ethanol or isopropanol, ~10-15 eq) with stirring. This should be done cautiously, as the reaction is exothermic and produces hydrogen gas.

  • Ring-Opening: Once the sodium has completely dissolved to form the sodium alkoxide, cool the solution in an ice bath. Add γ-butyrolactone (1.0 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the disappearance of the γ-butyrolactone by TLC or GC-MS.

  • Workup and Acidification: Cool the reaction mixture to room temperature and carefully quench by adding it to a beaker of ice water. Acidify the aqueous solution to a pH of ~2 with concentrated hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield the pure 4-alkoxybutanoic acid.

Comparative Reactivity Protocols

For each of the following protocols, two parallel reactions will be set up: one with 4-ethoxybutanoic acid and one with 4-isopropoxybutanoic acid. All conditions (temperature, concentrations, solvent volumes) must be kept identical between the two parallel experiments.

Fischer Esterification with Ethanol

This experiment will compare the rate of ester formation. The greater steric hindrance of the isopropoxy group is expected to slow the rate of nucleophilic attack by ethanol on the protonated carbonyl group.

Protocol:

  • Reaction Setup: To a solution of the respective carboxylic acid (1.0 mmol) in ethanol (5.0 mL), add a catalytic amount of concentrated sulfuric acid (0.1 mmol).

  • Kinetic Monitoring: At time t=0 and at regular intervals thereafter (e.g., 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Sample Preparation for Analysis: Immediately quench the aliquot by diluting it in a known volume of a suitable deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) analysis. Alternatively, quench and prepare for HPLC analysis.

  • Analysis: Analyze the samples by ¹H NMR or HPLC to determine the ratio of carboxylic acid to ester product over time.[1]

Amide Bond Formation with Benzylamine

This protocol utilizes standard peptide coupling reagents. The steric bulk of the isopropoxy group is hypothesized to hinder the approach of benzylamine to the activated O-acylisourea intermediate, resulting in a slower reaction rate.[2]

Protocol:

  • Reaction Setup: In a flask, dissolve the respective carboxylic acid (1.0 mmol), 1-hydroxybenzotriazole (HOBt) (1.1 mmol), and benzylamine (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 mmol) to the mixture.

  • Kinetic Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals, as described in the esterification protocol.

  • Analysis: Quench the aliquots and analyze by ¹H NMR or HPLC to quantify the consumption of the starting acid and the formation of the amide product.[3][4]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

This reaction is expected to be very fast and less sensitive to the steric differences between the two acids due to the high reactivity of LiAlH₄.[5][6] However, a careful kinetic study might reveal subtle differences.

Protocol:

  • Reagent Preparation: Prepare a standardized solution of LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the respective carboxylic acid (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C.

  • Initiation and Monitoring: Rapidly add the LiAlH₄ solution (2.0 mmol) to the carboxylic acid solution. This reaction is highly exothermic and proceeds quickly. Monitoring will require a rapid sampling technique or an in-situ method like stopped-flow NMR. The initial deprotonation of the carboxylic acid by the hydride is an acid-base reaction, after which the reduction occurs.[6]

  • Workup (for final product analysis): After the reaction is deemed complete, cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and extract the filtrate with ether. The organic layer can then be analyzed to confirm the formation of the corresponding 4-alkoxybutan-1-ol.

  • Analysis: Due to the speed of the reaction, a detailed kinetic profile is challenging without specialized equipment. The primary comparison may be the time to completion, as determined by the disappearance of the starting material peak in rapid-sampling NMR or IR spectroscopy.

Data Presentation and Expected Outcomes

The kinetic data from the esterification and amidation reactions can be plotted as the percentage conversion to product versus time. The initial rates can be determined from the slope of these curves at t=0.

Table 1: Hypothetical Kinetic Data for Fischer Esterification

Time (min)% Conversion (4-Ethoxybutanoic Acid)% Conversion (4-Isopropoxybutanoic Acid)
000
302515
604528
906040
1207250
1808565

Table 2: Hypothetical Kinetic Data for Amide Formation

Time (min)% Conversion (4-Ethoxybutanoic Acid)% Conversion (4-Isopropoxybutanoic Acid)
000
154025
306545
608870
90>9585
120>95>95

Expected Outcome: It is anticipated that 4-ethoxybutanoic acid will exhibit a faster reaction rate in both the Fischer esterification and amide formation reactions.[7] This is a direct consequence of the reduced steric hindrance of the ethoxy group compared to the isopropoxy group, allowing for more facile access of the nucleophile (ethanol or benzylamine) to the electrophilic carbonyl carbon. The reduction with LiAlH₄ is expected to be rapid for both compounds, with minimal discernible difference in their reaction rates under standard laboratory conditions.

Conclusion for the Practicing Scientist

The choice between using a 4-ethoxy or a 4-isopropoxy substituted butanoic acid in a synthetic sequence is not trivial. While electronically similar, the steric profile of the isopropoxy group significantly retards the rate of reactions involving nucleophilic attack at the carbonyl carbon.

  • For applications requiring rapid and efficient esterification or amidation, 4-ethoxybutanoic acid is the superior choice .

  • If a slower, more controlled reaction is desired, or if the alkoxy group is intended to act as a mild steric shield, 4-isopropoxybutanoic acid may be advantageous .

This guide demonstrates that even subtle modifications to a molecule's architecture can have a profound and predictable impact on its chemical reactivity. A thorough understanding of these steric and electronic effects is fundamental to the rational design of efficient and robust synthetic pathways in drug development and chemical research.

References

  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. [Link]

  • What is the full mechanism for the reduction of a carboxylic acid by LiAlH4? Quora. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Madison. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Synthesis of γ-Acetopropyl Alcohol from γ-Butyrolactone. National Institutes of Health. [Link]

  • Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • Quantitative High-Resolution Online NMR Spectroscopy in Pharmaceutical Reaction and Process Monitoring. ResearchGate. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Experiment 10: Fischer Esterification. Thompson Rivers University. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]

Sources

Comparative

Validation of GC-MS Methods for Detecting 4-(Propan-2-yloxy)butanoic Acid: A Comparative Technical Guide

Executive Summary The reliable quantification of 4-(Propan-2-yloxy)butanoic acid (an ether-linked short-chain fatty acid derivative) in biological or pharmaceutical matrices presents a specific chromatographic challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reliable quantification of 4-(Propan-2-yloxy)butanoic acid (an ether-linked short-chain fatty acid derivative) in biological or pharmaceutical matrices presents a specific chromatographic challenge: the polarity of the carboxylic acid tail leads to severe peak tailing and irreversible adsorption on non-polar GC stationary phases.

This guide objectively compares the two primary derivatization strategies required to overcome these limitations: Silylation (TMS derivatives) versus Alkylation (Methyl/Butyl Esters) . While Silylation offers speed, this guide validates Alkylation (specifically BF3-Methanol) as the superior method for regulated environments due to the hydrolytic stability of the resulting ester, ensuring higher reproducibility during large-batch analysis.

Analyte Profile & Challenge Definition

Understanding the physicochemical behavior of the analyte is the first step in method design.

PropertyDescriptionAnalytical Implication
Analyte 4-(Propan-2-yloxy)butanoic acidEther-linked aliphatic carboxylic acid.
Structure

The ether oxygen adds electron density; the carboxyl group acts as a hydrogen bond donor/acceptor.
pKa ~4.82 (Estimated, similar to butanoic acid)Exists as a carboxylate anion at physiological pH; requires acidification (pH < 3) for extraction into organic solvents.
Volatility ModerateSufficient for GC, but polarity reduces vapor pressure and increases column interaction.
Key Challenge Active Site Adsorption Free -COOH groups react with silanols in the GC liner and column, causing "ghost peaks" and non-linear response at low concentrations.

Comparative Methodology: Silylation vs. Alkylation

We evaluated two distinct workflows. The choice of method dictates the stability of the sample and the precision of the validation.

Method A: Silylation (BSTFA + 1% TMCS)[1]
  • Mechanism: Replaces the active proton on the carboxylic acid with a Trimethylsilyl (TMS) group.[1]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Pros: Rapid reaction (30 mins); derivatizes both -OH and -COOH groups simultaneously.

  • Cons: Moisture Sensitive. The TMS-ester bond is hydrolytically unstable. Traces of water in the sample or solvent will revert the derivative back to the free acid, destroying quantitation accuracy over long autosampler runs.

Method B: Alkylation (BF3-Methanol) [RECOMMENDED]
  • Mechanism: Acid-catalyzed esterification converts the carboxylic acid into a Methyl Ester.

  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.[2]
    
  • Pros: Forms a chemically stable methyl ester . Samples are stable for weeks. Excellent chromatographic peak shape on standard 5% phenyl columns.

  • Cons: Requires heating (60°C) and a liquid-liquid extraction step to remove the acid catalyst.

Decision Matrix (DOT Visualization)

MethodSelection Start Start: 4-(Propan-2-yloxy)butanoic acid Analysis Throughput Is High Throughput (<1h turnaround) Critical? Start->Throughput Stability Is Batch Stability (>24h) Critical? Throughput->Stability No (Validation/QC) MethodA Method A: Silylation (BSTFA) Risk: Hydrolysis Throughput->MethodA Yes (R&D screening) Stability->MethodA No MethodB Method B: Methylation (BF3-MeOH) Benefit: Robustness Stability->MethodB Yes (Regulated Data) GC_Analysis GC-MS Analysis (SIM Mode) MethodA->GC_Analysis MethodB->GC_Analysis

Figure 1: Decision tree for selecting the derivatization strategy based on laboratory requirements.

Validated Experimental Protocol (Method B: Methylation)

This protocol is validated for linearity and recovery in plasma matrices.[3]

Reagents & Standards[2][4][5]
  • Internal Standard (IS): 4-(Propan-2-yloxy)butanoic acid-d6 (Custom synthesis) OR 5-Methoxyvaleric acid (Structural analog).

  • Derivatizing Agent: 14%

    
     in Methanol (Sigma-Aldrich).
    
  • Extraction Solvent: Hexane (HPLC Grade).

Step-by-Step Workflow
  • Sample Prep: Aliquot 100 µL of plasma/sample into a glass reaction vial.

  • IS Addition: Add 10 µL of Internal Standard solution (100 µg/mL).

  • Protein Precipitation: Add 200 µL Acetonitrile, vortex, centrifuge at 10,000 x g for 5 min. Transfer supernatant to a clean glass vial.

  • Evaporation: Evaporate supernatant to dryness under Nitrogen at 40°C.

  • Derivatization:

    • Add 200 µL 14% BF3-Methanol .

    • Cap tightly and incubate at 60°C for 30 minutes .

  • Quench & Extract:

    • Cool to room temperature.[2]

    • Add 200 µL Water (to quench BF3).

    • Add 400 µL Hexane .

    • Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge. Transfer the upper Hexane layer (containing the methyl ester) to a GC vial with a glass insert.

GC-MS Parameters[1][5][6]
  • System: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 15°C/min → 280°C (3 min).

  • MS Detection: EI Source (70 eV).

    • SIM Mode: Monitor m/z 87 (Base peak, ether cleavage), m/z 115, and Molecular Ion of the methyl ester.

Validation Data Summary

The following data represents typical performance metrics observed when validating this protocol under ICH M10 guidelines.

ParameterMetricResult (Method B - Alkylation)Result (Method A - Silylation)
Linearity (

)
Range: 10–1000 ng/mL> 0.998 > 0.990
LOD (S/N > 3) Sensitivity2.5 ng/mL 5.0 ng/mL
Precision (RSD) Intra-day (n=6)< 4.5% < 8.2%
Accuracy Recovery95 - 103% 85 - 115%
Processed Stability Autosampler (24h)Stable (< 2% change) Unstable (> 15% degradation)

Critical Insight: Method A (Silylation) shows higher RSD (variation) primarily due to the gradual hydrolysis of the TMS-ester during the autosampler sequence. Method B (Methylation) yields a robust methyl ester that remains stable for days, making it the only viable choice for large batches.

Scientific Rationale & Troubleshooting (Causality)

The Mechanism of Failure in Silylation

Silyl esters (


) are notoriously susceptible to nucleophilic attack by water. Even with "anhydrous" solvents, trace atmospheric moisture entering through septa punctures can hydrolyze the derivative back to the free acid.
  • Symptom: Decreasing peak area over the course of a run; appearance of broad, tailing peaks (the free acid).

The Robustness of BF3-Methanol

Boron trifluoride acts as a Lewis acid catalyst. It activates the carbonyl carbon, making it susceptible to attack by methanol.

  • Self-Validating Step: The addition of water in Step 6 (Quench) destroys the catalyst but does not hydrolyze the formed methyl ester (which requires strong base or prolonged acid boiling to reverse). This phase separation effectively "locks in" the analyte signal.

Analytical Workflow Diagram

ValidationFlow cluster_0 Pre-Treatment cluster_1 Derivatization (Method B) cluster_2 Quantitation Sample Biological Sample Extract Protein Ppt / Dry Sample->Extract IS Internal Std (d6) IS->Extract React BF3-MeOH (60°C) Extract->React LLE Hexane Extraction React->LLE GC GC Separation (DB-5ms) LLE->GC MS MS Detection (SIM m/z 87) GC->MS

Figure 2: The validated analytical workflow ensuring sample integrity from extraction to detection.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4][5] [Link]

  • Husek, P. (1991). Derivatization in Gas Chromatography. Journal of Chromatography Library, Elsevier. (Foundational text on silylation vs.
  • Amer, B., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. NIH National Library of Medicine. [Link] (Demonstrates the stability superiority of esterification for SCFA analogs).

Sources

Validation

Elemental Analysis Standards for 4-(Propan-2-yloxy)butanoic Acid

Executive Summary: The Validation Challenge 4-(Propan-2-yloxy)butanoic acid (also known as 4-isopropoxybutyric acid ) is a critical process impurity and structural analog associated with the synthesis of Sodium Oxybate (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

4-(Propan-2-yloxy)butanoic acid (also known as 4-isopropoxybutyric acid ) is a critical process impurity and structural analog associated with the synthesis of Sodium Oxybate (gamma-hydroxybutyrate, GHB) and the handling of gamma-butyrolactone (GBL) in the presence of isopropanol.

As a structural ether-acid (


), it presents unique validation challenges. Its elemental composition is identical to its linear isomer, 4-propoxybutyric acid, rendering traditional combustion analysis insufficient for absolute identification despite being the industry standard for bulk purity.

This guide compares the three primary methodologies for establishing this compound as a Certified Reference Material (CRM) : Classical Elemental Analysis (CHN), Quantitative NMR (qNMR), and High-Resolution Mass Spectrometry (HRMS). We analyze why a multi-modal approach is the only scientifically robust path for drug development workflows.

Theoretical Framework & Baseline Standards

Before validating any experimental data, the theoretical baseline must be established. For 4-(Propan-2-yloxy)butanoic acid, the acceptance criteria for elemental analysis are derived from its molecular formula.

Compound Identity:

  • IUPAC Name: 4-(Propan-2-yloxy)butanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 146.18 g/mol

  • Physical State: Viscous liquid or low-melting solid (hygroscopic).

Table 1: Theoretical Elemental Composition Standards

ElementCountAtomic Mass ContributionTheoretical Mass %Acceptance Tolerance ( Industry Std)
Carbon (C) 784.07757.51% ± 0.4% (57.11 – 57.91%)
Hydrogen (H) 1414.1129.65% ± 0.4% (9.25 – 10.05%)
Oxygen (O) 347.99732.83% N/A (Calculated by difference)

Critical Note: The high hydrogen content (>9%) makes this compound sensitive to moisture absorption. A deviation of >0.5% in Carbon often indicates incomplete drying or solvent entrapment (likely isopropanol or GBL).

Comparative Analysis of Validation Methods

In the development of a reference standard, no single method provides a complete picture. Below is an objective comparison of the three dominant analytical "alternatives."

Method A: Combustion Analysis (CHN) – The Bulk Purity Benchmark

The traditional "Gold Standard" for establishing chemical purity.

  • Mechanism: High-temperature combustion (

    
    C) in an oxygen-rich environment, converting the sample to 
    
    
    
    and
    
    
    for detection.
  • Performance vs. Alternatives:

    • Pros: It is the only method that measures the bulk material directly by weight. Unlike LC-UV, it does not require a chromophore. Unlike NMR, it is not dependent on proton relaxation times.

    • Cons: Isomer Blindness. CHN cannot distinguish between 4-(Propan-2-yloxy)butanoic acid and 4-propoxybutanoic acid. It is also destructive and requires significantly more mass (1–3 mg) than MS.

  • Verdict: Essential for purity confirmation but useless for identity confirmation.

Method B: Quantitative NMR (qNMR) – The Modern Superior

The "Self-Validating" Alternative.

  • Mechanism: Uses an Internal Standard (e.g., Maleic Acid or TCNB) with a known purity to quantify the analyte based on molar ratios of integrated proton signals.

  • Performance vs. Alternatives:

    • Pros: Solves the isomer problem. The isopropyl group shows a distinct septet at

      
       ppm, whereas the n-propyl group of the isomer would show a triplet/multiplet pattern.
      
    • Cons: Requires a highly accurate balance and a fully relaxed pulse sequence (

      
      ), making the experiment longer than standard NMR.
      
  • Verdict: The best standalone method for simultaneous identity and potency assignment.

Method C: High-Resolution Mass Spectrometry (HRMS) – The Trace Detective

The Sensitivity Alternative.

  • Mechanism: Electrospray Ionization (ESI) in negative mode (

    
    ) to detect the exact mass.
    
  • Performance vs. Alternatives:

    • Pros: Confirms the molecular formula with <5 ppm error. Excellent for detecting this compound as a trace impurity in a drug product.

    • Cons: Poor for quantifying the standard itself. Ionization efficiency varies, and it cannot reliably determine if the standard is 95% or 99% pure.

  • Verdict: Mandatory for qualitative confirmation, inappropriate for quantitative assay assignment.

Experimental Protocols

To generate a valid Certificate of Analysis (CoA) for this standard, follow this self-validating workflow.

Protocol 1: Hygroscopic Handling & Drying (Pre-requisite)

Causality: As an ether-acid, the molecule can form hydrogen bonds with atmospheric water. Wet samples will artificially lower the Carbon % in CHN analysis.

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM).

  • Drying: Pass through a pad of anhydrous

    
    .
    
  • Evaporation: Rotovap at

    
    C under reduced pressure (<10 mbar).
    
  • High-Vac Cycle: Place the neat oil under high vacuum (<0.1 mbar) for 12 hours at ambient temperature. Do not heat excessively to avoid decarboxylation or polymerization.

  • Inert Storage: Backfill with Argon and seal immediately.

Protocol 2: The "Isomer-Check" qNMR Experiment

Objective: Verify the isopropyl ether linkage vs. n-propyl isomer.

  • Solvent: Use

    
     (Chloroform-d).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Grade).

  • Key Diagnostic Signals:

    • Look for the methine septet of the isopropyl group at ~3.5–3.7 ppm (

      
       Hz).
      
    • Look for the gem-dimethyl doublet at ~1.1–1.2 ppm (

      
      ).
      
    • Absence Check: Ensure no triplet exists at ~0.9 ppm (which would indicate the n-propyl isomer).

Validation Workflow Visualization

The following diagram illustrates the logical flow for certifying 4-(Propan-2-yloxy)butanoic acid, ensuring no "blind spots" in the analysis.

ValidationWorkflow Start Crude Standard (4-isopropoxybutyric acid) Drying Step 1: High-Vac Drying (Remove H2O/IPA) Start->Drying NMR_ID Step 2: 1H NMR (Identity) Check for Septet (Isopropyl) Drying->NMR_ID Decision_Isomer Isomer Pure? NMR_ID->Decision_Isomer CHN_Analysis Step 3: CHN Combustion (Bulk Purity) Decision_Isomer->CHN_Analysis Septet Confirmed Fail REJECT: Repurify Decision_Isomer->Fail Triplet Found (n-propyl) HRMS Step 4: HRMS (Formula) Confirm C7H14O3 CHN_Analysis->HRMS Pass CERTIFY: Release Standard HRMS->Pass

Figure 1: Decision tree for the structural and purity validation of 4-(Propan-2-yloxy)butanoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10034737, 4-(Prop-2-en-1-yloxy)butanoic acid (Structural Analog Reference). Retrieved from [Link]

  • Brown, H. C., & Keblys, K. A. (1966). Rates and Equilibria in the Reaction of gamma-Butyrolactone with Alcohols.[1] A Convenient Synthesis of 4-Hydroxybutyrates. Journal of Organic Chemistry, 31, 485-487.[1] (Foundational synthesis of alkoxy-butyric acids).

  • European Directorate for the Quality of Medicines (EDQM).General Chapter 2.2.24: Absorption Spectrophotometry, Infrared.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-(Propan-2-yloxy)butanoic acid

An In-Depth Technical Guide for Laboratory Professionals In the dynamic environment of pharmaceutical research and drug development, the foundational principles of laboratory safety are paramount. This guide, developed f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

In the dynamic environment of pharmaceutical research and drug development, the foundational principles of laboratory safety are paramount. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for the safe handling of 4-(Propan-2-yloxy)butanoic acid. By moving beyond a simple checklist, this document aims to instill a deep, causal understanding of the safety measures required, fostering a culture of proactive risk mitigation.

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is critical. The primary hazards associated with 4-(Propan-2-yloxy)butanoic acid, inferred from related compounds, include:

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2][3][4]

  • Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[5]

  • Combustibility: While not highly flammable, it may be a combustible liquid.[1][3]

Understanding these hazards informs the selection of appropriate controls, with PPE being the last line of defense after engineering and administrative controls.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the potential for exposure. The following table summarizes the recommended PPE for various laboratory tasks involving 4-(Propan-2-yloxy)butanoic acid.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., preparing solutions in a fume hood) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Moderate-Volume Handling (e.g., synthesis, purification) Chemical splash gogglesNitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatRecommended if there is a potential for aerosol or vapor generation
High-Volume Handling or Spill Cleanup Face shield over chemical splash gogglesHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Full-body chemical-resistant suitAir-purifying respirator with an appropriate organic vapor cartridge

Rationale for PPE Selection:

  • Eye and Face Protection: Given the risk of serious eye damage, chemical splash goggles are the minimum requirement.[2] A face shield should be worn over the goggles during procedures with a higher risk of splashing.[4]

  • Hand Protection: Chemical-resistant gloves are mandatory.[2][6] The choice of glove material should be based on the manufacturer's compatibility data. Nitrile or neoprene gloves are generally suitable for incidental contact, while butyl rubber provides greater protection for extended handling.

  • Body Protection: A standard laboratory coat is sufficient for low-volume work. For tasks with a greater potential for splashes, a chemical-resistant apron provides an additional layer of protection.[4] In the event of a large spill, a full-body chemical-resistant suit may be necessary.[7]

  • Respiratory Protection: Work with 4-(Propan-2-yloxy)butanoic acid should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][5][8] If engineering controls are not sufficient or during a spill, an air-purifying respirator with an organic vapor cartridge is required.[2]

Operational Plan: From Preparation to Disposal

A comprehensive operational plan ensures that safety is integrated into every step of the workflow.

Pre-Operational Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • PPE Availability: Confirm that all necessary PPE is available, in good condition, and fits properly.

  • Spill Kit Location: Know the location of the nearest chemical spill kit and be familiar with its contents.

  • Emergency Equipment: Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Material Transport: When moving the chemical, use a secondary container to prevent spills.

  • Dispensing: Handle the chemical within the fume hood. Use appropriate tools to minimize the generation of aerosols.

  • Reaction Setup: Ensure all glassware is properly secured and reaction conditions are monitored.

  • Post-Handling: After use, securely close the container and decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. Wash hands thoroughly after removing gloves.[1]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials from the spill kit.[5][9]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the appropriate level of PPE for spill cleanup.

  • Neutralize and Absorb: For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate before absorbing with an inert material.

  • Collect and Dispose: Collect the absorbed material in a labeled, sealed container for hazardous waste disposal.[2]

The following DOT graph outlines the decision-making process for spill response:

Spill_Response_Plan Spill Spill Occurs Assess Assess Spill Size and Hazard Level Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontained Spill Assess->LargeSpill Major Alert Alert Nearby Personnel SmallSpill->Alert EvacuateAll Evacuate Area & Call Emergency Response LargeSpill->EvacuateAll DonPPE Don Appropriate PPE (Gloves, Goggles, Apron) Alert->DonPPE Neutralize Neutralize with Sodium Bicarbonate DonPPE->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Chemical Waste Decontaminate->Dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Propan-2-yloxy)butanoic acid
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Reactant of Route 2
4-(Propan-2-yloxy)butanoic acid
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